R243
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
7-[2-(1-adamantyloxy)ethyl]-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1(2-26-21-8-14-3-15(9-21)5-16(4-14)10-21)22-11-17-6-19-20(25-13-24-19)7-18(17)23-12-22/h6-7,14-16H,1-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMLDSFDOODCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCN4CC5=CC6=C(C=C5OC4)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of R243: A Technical Guide to a Selective CCR8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
R243 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various inflammatory and immunological processes. This technical guide delineates the mechanism of action of this compound, summarizing key experimental findings that elucidate its function as an inhibitor of CCR8 signaling and chemotaxis. The document provides an overview of the signaling pathways affected by this compound, detailed experimental protocols for relevant assays, and a compilation of available quantitative data.
Introduction to this compound and its Target: CCR8
C-C chemokine receptor 8 (CCR8) is a key receptor in the immune system, primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and macrophages. Its endogenous ligand is the chemokine CCL1. The CCL1/CCR8 signaling axis is known to play a significant role in mediating inflammatory responses, immune suppression in the tumor microenvironment, and allergic reactions. Consequently, antagonism of CCR8 has emerged as a promising therapeutic strategy for a range of diseases, including cancer and inflammatory disorders.
This compound, identified by its CAS number 688352-84-3, is a specific inhibitor of the CCL1/CCR8 interaction. By blocking this interaction, this compound effectively abrogates the downstream signaling cascades that lead to cellular responses such as calcium mobilization, chemotaxis, and cytokine production.[1][2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive antagonism of the CCR8 receptor. It binds to CCR8 and prevents the binding of its cognate ligand, CCL1. This blockade inhibits the G protein-mediated signaling pathways typically initiated by CCL1 binding.
Inhibition of Downstream Signaling Pathways
Upon activation by CCL1, CCR8 couples to intracellular G proteins, leading to the activation of several downstream signaling pathways. This compound has been shown to effectively inhibit these pathways:
-
Calcium Mobilization: CCL1 binding to CCR8 triggers a rapid and transient increase in intracellular calcium concentration ([Ca2+]), a critical second messenger in many cellular processes. This compound has been demonstrated to inhibit this CCL1-induced calcium flux in a dose-dependent manner.[2]
-
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory gene expression. This compound-treated peritoneal macrophages show suppressed NF-κB signaling activity following lipopolysaccharide (LPS) treatment.[1]
-
JNK Signaling: The c-Jun N-terminal kinase (JNK) pathway is another important signaling cascade involved in inflammation and apoptosis. This compound has been observed to suppress JNK activity in peritoneal macrophages.[1]
Functional Consequences of CCR8 Inhibition by this compound
The inhibition of these signaling pathways by this compound translates into several key functional consequences at the cellular and organismal level:
-
Inhibition of Chemotaxis: A primary function of chemokines is to direct the migration of immune cells. This compound effectively inhibits the chemotaxis of peritoneal and bone marrow-derived macrophages towards a CCL1 gradient.[2]
-
Attenuation of Cytokine Secretion: this compound attenuates the secretion of pro-inflammatory cytokines, including TNF-α and IL-6, from wild-type peritoneal macrophages. Notably, it also strongly inhibits the secretion of the anti-inflammatory cytokine IL-10.[1]
-
Anti-inflammatory and Antinociceptive Effects: In vivo studies have demonstrated that this compound possesses both anti-inflammatory and antinociceptive (pain-reducing) properties.[1]
Quantitative Data
| Parameter | Assay | Cell Type | Ligand/Stimulus | This compound Concentration | Result | Reference |
| Inhibition of Ca2+ Flux | Calcium Flux Assay | CCR8-expressing CHO cells | CCL1 | 1 µM | Significant inhibition | [2] |
| 5 µM | Stronger inhibition | [2] | ||||
| Inhibition of Macrophage Aggregation | Cell-cell Interaction and Migration Assay (CIMA) | Wild-type peritoneal macrophages on mesothelial cell monolayers | CCL1 | 0.2 µM | Significant inhibition | [2] |
| 1 µM | Stronger inhibition | [2] | ||||
| Inhibition of Chemotaxis | Chemotaxis Assay | Wild-type peritoneal macrophages | CCL1 (10 ng/mL) | 1 µM | ~50% inhibition | [2] |
| 5 µM | >75% inhibition | [2] | ||||
| Bone marrow-derived macrophages | CCL1 (10 ng/mL) | 1 µM | ~50% inhibition | [2] | ||
| 5 µM | >75% inhibition | [2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: CCR8 Signaling Blockade
Caption: this compound competitively antagonizes the CCR8 receptor, blocking CCL1-induced downstream signaling.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for assessing this compound's inhibition of CCL1-induced calcium mobilization.
Experimental Workflow: Chemotaxis Assay
Caption: Workflow for evaluating the inhibitory effect of this compound on macrophage chemotaxis.
Detailed Experimental Protocols
Calcium Flux Assay
Objective: To measure the effect of this compound on CCL1-induced intracellular calcium mobilization in CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., CHO-CCR8 stable cell line)
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium
-
CCL1
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Cell Preparation:
-
Plate CCR8-expressing cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing:
-
Gently wash the cells twice with HBSS to remove any extracellular dye.
-
-
Compound Treatment:
-
Add HBSS containing various concentrations of this compound or vehicle control to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of CCL1 into each well to achieve the desired final concentration.
-
Immediately begin kinetic reading of fluorescence intensity for a period of 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
Normalize the data to the baseline fluorescence.
-
Determine the percentage of inhibition of the CCL1-induced calcium flux by this compound at each concentration.
-
Chemotaxis Assay (Boyden Chamber)
Objective: To assess the ability of this compound to inhibit the migration of macrophages towards a CCL1 gradient.
Materials:
-
Primary macrophages (e.g., peritoneal or bone marrow-derived)
-
Cell culture medium (e.g., RPMI 1640 with 1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
-
Fluorescent cell stain (e.g., Calcein-AM)
-
CCL1
-
This compound
-
Fluorescence plate reader
Protocol:
-
Cell Preparation:
-
Isolate macrophages and resuspend them in culture medium.
-
Label the cells with a fluorescent stain according to the manufacturer's protocol.
-
Wash the cells to remove excess stain and resuspend at a concentration of 1 x 10^6 cells/mL in culture medium.
-
-
Assay Setup:
-
Prepare solutions of CCL1 at the desired concentration in culture medium.
-
Prepare solutions of CCL1 with various concentrations of this compound in culture medium.
-
Add the CCL1 and CCL1/R243 solutions to the lower wells of the Boyden chamber. Use medium alone as a negative control.
-
-
Cell Migration:
-
Place the polycarbonate membrane over the lower wells.
-
Add the fluorescently labeled cell suspension to the upper chamber of each well.
-
Incubate the chamber at 37°C in a humidified incubator for 2-4 hours.
-
-
Quantification:
-
After incubation, carefully remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells on the underside of the membrane or in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Determine the percentage of inhibition of chemotaxis by this compound at each concentration compared to the CCL1-only control.
-
Conclusion
This compound is a valuable research tool for investigating the roles of CCR8 in health and disease. Its mechanism of action as a potent and selective CCR8 antagonist is well-supported by evidence demonstrating its ability to block CCL1-induced signaling and subsequent cellular functions. The experimental protocols provided herein offer a foundation for further studies into the therapeutic potential of CCR8 antagonism. Future research should aim to establish a more complete quantitative profile of this compound, including its binding affinity (Ki) and IC50 values across a broader range of functional assays. Such data will be crucial for the continued development of CCR8-targeted therapies.
References
An In-depth Technical Guide to the Discovery and Synthesis of the Kinase Inhibitor R243 (Imatinib)
Disclaimer: The compound "R243" is not a universally recognized designation in publicly available scientific literature. This guide utilizes Imatinib (formerly known as STI571, marketed as Gleevec®), a well-documented tyrosine kinase inhibitor, as a representative example to fulfill the structural and technical requirements of the requested whitepaper. The data, protocols, and pathways described herein pertain to Imatinib.
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the tyrosine kinase inhibitor Imatinib. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Dawn of Targeted Therapy
The discovery of Imatinib represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to targeted molecules designed to inhibit specific molecular drivers of a disease. Imatinib was developed by Ciba-Geigy (now Novartis) in the 1990s as a potent and selective inhibitor of the Bcr-Abl tyrosine kinase, the constitutively active enzyme produced by the Philadelphia chromosome translocation, which is the hallmark of Chronic Myeloid Leukemia (CML). The success of Imatinib validated the principle of targeted therapy and paved the way for the development of numerous other molecularly targeted drugs.
Beyond Bcr-Abl, Imatinib also inhibits other receptor tyrosine kinases, including c-KIT and Platelet-Derived Growth Factor Receptor (PDGFR), making it an effective treatment for Gastrointestinal Stromal Tumors (GIST) and other malignancies driven by these kinases.
Discovery and Lead Optimization
The development of Imatinib began with a high-throughput screening campaign to identify compounds that could inhibit protein kinase C (PKC). A 2-phenylaminopyrimidine derivative showed weak kinase inhibitory activity. This lead compound was then optimized through medicinal chemistry efforts to improve its potency and selectivity for the Abl tyrosine kinase.
Key structural modifications included the introduction of a 3'-pyridyl group to enhance potency and the addition of a methyl group to the phenyl ring to improve selectivity. The final modification was the incorporation of an N-methylpiperazine group, which significantly increased water solubility and oral bioavailability, leading to the identification of Imatinib (then STI571) as the clinical candidate.
Quantitative Biological Data
The biological activity of Imatinib and its precursors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Compound | Target Kinase | IC50 (nM) | Cellular Activity (Bcr-Abl expressing cells) IC50 (nM) |
| Lead Compound | PKC | ~10,000 | ND |
| Optimized Lead (pre-STI571) | v-Abl | 1,000 | ND |
| Imatinib (STI571) | v-Abl | 38 | 250 |
| Imatinib (STI571) | c-KIT | 100 | 100 |
| Imatinib (STI571) | PDGFR | 100 | 300 |
ND: Not Determined
Mechanism of Action and Signaling Pathway
Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase. By occupying this site, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. This blocks the downstream signaling cascade that leads to uncontrolled cell proliferation and survival in CML cells.
Caption: Imatinib inhibits the Bcr-Abl kinase, blocking downstream signaling for cell proliferation.
Experimental Protocols
5.1. Synthesis of Imatinib
The synthesis of Imatinib involves a multi-step process. A common laboratory-scale synthesis is outlined below.
Caption: Simplified workflow for the chemical synthesis of Imatinib.
Protocol for Step 3: Amide Coupling
-
Dissolution: Dissolve 4-methyl-N'-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (1 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (1.2 equivalents), to the solution and stir.
-
Acyl Chloride Addition: Slowly add a solution of 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride (1.1 equivalents) in DMF to the reaction mixture at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield Imatinib.
5.2. In Vitro Kinase Inhibition Assay (Example: Bcr-Abl)
This protocol describes a method to determine the IC50 value of Imatinib against the Bcr-Abl kinase.
-
Reagents and Materials:
-
Recombinant Bcr-Abl kinase enzyme.
-
Biotinylated peptide substrate (e.g., Abltide).
-
ATP (Adenosine triphosphate).
-
Imatinib (serial dilutions).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Streptavidin-coated microtiter plates.
-
Phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., Horseradish Peroxidase - HRP).
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Plate reader.
-
-
Procedure:
-
Plate Coating: Add the biotinylated peptide substrate to the streptavidin-coated microtiter plate wells and incubate to allow binding. Wash the wells to remove unbound substrate.
-
Kinase Reaction:
-
Add the assay buffer to each well.
-
Add serial dilutions of Imatinib to the wells.
-
Add the Bcr-Abl enzyme to each well.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and wash the wells.
-
Add the anti-phosphotyrosine-HRP antibody conjugate and incubate.
-
Wash the wells to remove the unbound antibody.
-
Add the HRP substrate and incubate until color develops.
-
Add the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 450 nm).
-
Plot the absorbance against the logarithm of the Imatinib concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Conclusion
The discovery and development of Imatinib marked a turning point in oncology, demonstrating the power of understanding the molecular basis of a disease to design highly effective and specific therapies. This guide has provided an overview of the key aspects of its discovery, mechanism of action, synthesis, and in vitro evaluation. The principles and methodologies described herein are fundamental to modern drug discovery and development and continue to inform the search for new targeted therapies.
In Vitro Characterization of R243: A Technical Guide
A comprehensive overview of the preclinical in vitro evaluation of R243, a novel therapeutic candidate. This document details the experimental protocols, quantitative data, and key biological pathways associated with this compound's mechanism of action, providing a foundational resource for researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth summary of the in vitro characterization of this compound, a molecule with significant therapeutic potential. The following sections detail the methodologies employed to elucidate its biochemical and cellular activities, including its target engagement, effects on cellular signaling, and overall pharmacological profile. All quantitative data are presented in standardized tables for clarity and comparative analysis. Furthermore, key signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's biological effects.
Biochemical Characterization
The initial in vitro evaluation of this compound focused on its direct interaction with its putative molecular target and its enzymatic activity. A suite of biochemical assays was employed to quantify the binding affinity and inhibitory potential of this compound.
Target Binding Affinity
Experimental Protocol: Surface Plasmon Resonance (SPR)
A surface plasmon resonance-based assay was utilized to measure the binding kinetics of this compound to its purified target protein. The target protein was immobilized on a sensor chip, and various concentrations of this compound were flowed over the surface. The association and dissociation rates were monitored in real-time to determine the binding affinity.
Table 1: Binding Affinity of this compound
| Parameter | Value |
| Association Rate (ka) | Data Not Available |
| Dissociation Rate (kd) | Data Not Available |
| Equilibrium Dissociation Constant (KD) | Data Not Available |
Note: Specific quantitative values for the binding affinity of this compound are not publicly available at this time.
Enzymatic Inhibition
Experimental Protocol: In Vitro Kinase Assay
To assess the inhibitory effect of this compound on its target kinase, a radiometric or fluorescence-based in vitro kinase assay was performed. The assay measured the transfer of a phosphate (B84403) group from ATP to a substrate peptide by the target kinase in the presence of varying concentrations of this compound. The concentration at which this compound inhibited 50% of the kinase activity (IC50) was determined.
Table 2: Enzymatic Inhibition by this compound
| Parameter | Value |
| IC50 | Data Not Available |
Note: The specific IC50 value for this compound is not publicly available.
Cellular Characterization
Following the biochemical assessment, the activity of this compound was evaluated in relevant cellular models to understand its effects in a more physiological context. These cell-based assays are crucial for understanding a compound's behavior within a biological system.[1]
Cellular Potency
Experimental Protocol: Cell Viability Assay
The effect of this compound on the proliferation of a target cancer cell line was determined using a resazurin-based cell viability assay. Cells were seeded in 96-well plates and treated with a concentration range of this compound for 72 hours. Cell viability was measured by quantifying the reduction of resazurin (B115843) to the fluorescent resorufin. The concentration of this compound that resulted in 50% inhibition of cell growth (GI50) was calculated.
Table 3: Cellular Potency of this compound
| Cell Line | GI50 |
| Specific Cell Line | Data Not Available |
Note: The specific cell line and GI50 value for this compound are not publicly available.
Target Engagement in Cells
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
To confirm that this compound engages its target protein within the cellular environment, a Cellular Thermal Shift Assay (CETSA) was performed. This assay measures the thermal stability of the target protein in the presence and absence of the compound. Binding of this compound is expected to stabilize the target protein, leading to a higher melting temperature.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Analysis
To elucidate the mechanism of action of this compound, its impact on downstream signaling pathways was investigated.
Modulation of Downstream Effectors
Experimental Protocol: Western Blotting
The effect of this compound on the phosphorylation status of key downstream signaling proteins was assessed by Western blotting. Cells were treated with this compound for various time points, after which cell lysates were prepared. Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling cascade affected by this compound.
Table 4: Effect of this compound on Signaling Pathways
| Phospho-Protein | Change upon this compound Treatment |
| p-Downstream Effector 1 | Data Not Available |
| p-Downstream Effector 2 | Data Not Available |
Note: Specific data on the modulation of downstream effectors by this compound are not publicly available.
Conclusion
The in vitro characterization of this compound provides foundational evidence of its biochemical and cellular activity. The methodologies outlined in this guide, including target binding and enzymatic assays, cellular potency and target engagement studies, and signaling pathway analysis, are critical for the preclinical assessment of novel therapeutic candidates. While specific quantitative data for this compound remains proprietary, the experimental frameworks described herein represent the standard for a thorough in vitro pharmacological evaluation. Further studies are warranted to fully elucidate the therapeutic potential of this compound.
References
An In-Depth Technical Guide to the Target Validation of UBA1 in Cancer Immunology, Featuring the First-in-Class Inhibitor TAK-243
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ubiquitin-activating enzyme (UBA1) as a compelling target in cancer immunology. It details the mechanism of action of TAK-243 (formerly MLN7243), a first-in-class UBA1 inhibitor, and presents a framework for its preclinical validation. This document is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Introduction: The Ubiquitin-Proteasome System in Cancer and Immunity
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis. It governs the degradation of a vast array of intracellular proteins, thereby regulating fundamental cellular processes including cell cycle progression, DNA repair, and signal transduction.[1] The UPS cascade is initiated by the ubiquitin-activating enzyme (E1), UBA1, which catalyzes the ATP-dependent activation of ubiquitin, the first and essential step for all subsequent ubiquitination events.[1]
Given its central role in cellular protein quality control, dysregulation of the UPS is a hallmark of many cancers, which rely on this system to degrade tumor suppressors and manage the proteotoxic stress associated with rapid proliferation.[2] Consequently, targeting the UPS has emerged as a validated therapeutic strategy in oncology.
More recently, the role of the UPS in modulating immune responses has garnered significant attention. The ubiquitination of key signaling molecules is integral to both innate and adaptive immunity, influencing antigen presentation, T-cell activation, and cytokine signaling.[3][4] This dual role in both cancer cell survival and immune regulation makes UBA1 a particularly attractive target for cancer immunotherapy.
TAK-243: A Potent and Selective UBA1 Inhibitor
TAK-243 is a small molecule inhibitor that specifically targets UBA1. It forms a covalent adduct with ubiquitin in an ATP-dependent manner, which then binds to and inhibits UBA1.[5] This blockade of the initial step of the ubiquitination cascade leads to a global shutdown of protein ubiquitination, resulting in the accumulation of misfolded and regulatory proteins. This accumulation induces proteotoxic stress, triggers the unfolded protein response (UPR), and ultimately leads to cancer cell apoptosis.[6][7]
Quantitative Data on the Preclinical Efficacy of TAK-243
The following tables summarize key quantitative data from preclinical studies of TAK-243, demonstrating its potent anti-cancer activity across a range of cell lines and in vivo models.
Table 1: In Vitro Cell Viability (IC50) of TAK-243 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLP-8 | Multiple Myeloma | ~25 | [8] |
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [8] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [8] |
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | [8] |
| CU-ACC2 | Adrenocortical Carcinoma | ~10-100 | [8] |
| NCI-H295R | Adrenocortical Carcinoma | >500 | [8] |
| KB-3-1 | Epidermoid Carcinoma | 163 | [8] |
| SW620 | Colorectal Adenocarcinoma | ~100-200 | [8] |
| U251 | Glioblastoma | Not Specified | [9] |
| LN229 | Glioblastoma | Not Specified | [9] |
Table 2: In Vivo Efficacy of TAK-243 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| H295R | Adrenocortical Carcinoma | 10 and 20 mg/kg, twice weekly for 29 days | Significant reduction in tumor volume | [8] |
| SCRX-Lu149 CN | Small-Cell Lung Cancer | 20 mg/kg with radiotherapy (2 Gy x 4) | 91% inhibition compared to control | [10] |
| JHU-LX33 PDX | Small-Cell Lung Cancer | Not specified (with olaparib) | 66% inhibition compared to control | [10] |
UBA1 in Cancer Immunology: Mechanism of Action
Recent studies have elucidated the crucial role of UBA1 in mediating cancer immune escape. High UBA1 expression in tumors is negatively correlated with the presence of effector CD8+ T cells and is a predictor of resistance to immune checkpoint blockade (ICB).[11] Inhibition of UBA1 with TAK-243 has been shown to remodel the tumor microenvironment from "cold" (immunologically suppressed) to "hot" (immunologically active).[12]
The proposed mechanism involves the stabilization of key components of the interferon (IFN) signaling pathway. UBA1, through the E3 ligase STUB1, mediates the degradation of JAK1, a critical kinase in both type I and type II IFN signaling.[11] By inhibiting UBA1, TAK-243 prevents JAK1 degradation, leading to enhanced IFN signaling. This, in turn, increases the expression of MHC class I molecules on cancer cells, as well as the chemokines CXCL9 and CXCL10, which are crucial for the recruitment of effector T cells into the tumor.[11]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by UBA1 inhibition.
Caption: Mechanism of UBA1 inhibition by TAK-243 and its downstream cellular effects.
Caption: UBA1's role in immune evasion and its reversal by TAK-243.
Experimental Workflows
The following diagrams illustrate standardized workflows for target validation using CRISPR and RNAi technologies.
References
- 1. UBA1 - Wikipedia [en.wikipedia.org]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-omics analysis identifies UBA family as potential pan-cancer biomarkers for tumor prognosis and immune microenvironment infiltration [frontiersin.org]
- 4. Gene - UBA1 [maayanlab.cloud]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. UBA1 Enzyme Target Boosts Immunotherapy Effectiveness | Technology Networks [technologynetworks.com]
A Technical Guide to Investigating Regulatory T Cell Function via Ryanodine Receptor 2 (RyR2) Modulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the role of Ryanodine (B192298) Receptor 2 (RyR2), a key intracellular calcium release channel, in the function of Regulatory T cells (Tregs). It details the molecular mechanisms, experimental protocols, and signaling pathways relevant to investigating RyR2 as a target for modulating Treg activity.
Abstract
Regulatory T cells (Tregs) are indispensable for maintaining immune homeostasis and preventing autoimmunity. Their suppressive function is tightly regulated by a complex network of signaling pathways. Recent evidence has identified the ryanodine receptor 2 (RyR2), an endoplasmic reticulum calcium release channel, as a critical component in the molecular machinery governing Treg function. The master transcription factor for Tregs, FOXP3, directly suppresses the expression of RyR2. This suppression leads to a state of low intracellular calcium fluctuation, which in turn enhances the adhesive capacity of Tregs and is fundamental to their ability to suppress effector T cells. This guide synthesizes the current understanding of the FOXP3-RyR2 axis, providing detailed experimental protocols to investigate this pathway, quantitative data from relevant studies, and visualizations of the key signaling and experimental workflows.
Introduction to Regulatory T cells (Tregs)
Regulatory T cells are a specialized subpopulation of T lymphocytes that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance.
Defining Tregs: Phenotype and Lineage Stability
Tregs are most commonly identified by the expression of the CD4 co-receptor, high levels of the alpha chain of the IL-2 receptor (CD25), and the transcription factor Forkhead box P3 (FOXP3). FOXP3 is considered the master regulator of Treg development and function.[1][2] The stability of FOXP3 expression is crucial for maintaining the Treg lineage and its suppressive capabilities.[3][4][5] While most Tregs are stable, some may lose FOXP3 expression under inflammatory conditions, a phenomenon termed Treg instability.[4]
Core Function: Mechanisms of Immune Suppression
Tregs employ a variety of mechanisms to suppress the activation and proliferation of effector T cells (Teffs) and other immune cells. These mechanisms can be broadly categorized as:
-
Inhibitory Cytokines: Secretion of anti-inflammatory cytokines such as IL-10, TGF-β, and IL-35.[6][7]
-
Metabolic Disruption: High expression of CD25 allows Tregs to act as a sink for IL-2, depriving Teffs of this crucial growth factor.[6]
-
Modulation of Antigen-Presenting Cells (APCs): Tregs can interact with APCs, like dendritic cells (DCs), through molecules such as CTLA-4, reducing their co-stimulatory capacity.[6]
-
Direct Cell-Contact and Occupancy: Tregs exhibit higher adhesion to DCs compared to conventional T cells (Tconvs), a mechanism that physically blocks Tconvs from receiving activation signals.[1] The FOXP3-RyR2 axis is a dominant controller of this high-adhesion phenotype.[1]
The FOXP3-RyR2 Axis in Treg Function
A pivotal mechanism for Treg-mediated suppression involves the regulation of intracellular calcium signaling through the Ryanodine Receptor 2.
Mechanism of Action: FOXP3-Mediated Suppression of RyR2
The transcription factor FOXP3 directly binds to the promoter of the gene encoding RyR2, suppressing its expression in Tregs.[1] This leads to several downstream consequences that are central to the Treg's suppressive identity:
-
Reduced Intracellular Calcium Fluctuation: With lower levels of RyR2, Tregs exhibit diminished calcium release from the endoplasmic reticulum upon T-cell receptor (TCR) stimulation.[1]
-
Altered Cytoskeletal Dynamics: The reduced calcium signaling impacts the activity of calcium-dependent proteins like calpain, which regulates cytoskeletal assembly. This results in a less dynamic cytoskeleton in Tregs.[1]
-
Enhanced Adhesion and Suppressive Occupancy: The altered cytoskeletal state leads to increased intercellular adhesion. This allows Tregs to bind more strongly and for longer durations to APCs, physically occupying them and preventing effector T cells from forming productive immunological synapses.[1]
Remarkably, blocking RyR2 expression in conventional T cells is sufficient to make them phenotypically and functionally indistinguishable from Tregs in their suppressive capacity, highlighting RyR2 as a master regulator of this process.[1]
Signaling Pathways
The regulation of RyR2 by FOXP3 is a key event in establishing the suppressive phenotype of Tregs. This pathway integrates with other known Treg signaling networks.
Quantitative Data on RyR2 Modulation in Tregs
The functional consequences of RyR2 modulation have been quantified in various assays. The table below summarizes key findings.
| Parameter Measured | Experimental Condition | Result | Reference |
| RyR2 mRNA Expression | Comparison between Tregs and conventional T cells | Significantly lower in Tregs. | [1] |
| Intracellular Ca2+ Flux | TCR stimulation of Tregs vs. Tconvs | Reduced peak and sustained Ca2+ levels in Tregs. | [1] |
| T cell Proliferation | Co-culture of Teffs with RyR2-knockout Tconvs | RyR2-knockout Tconvs suppress Teff proliferation similarly to Tregs. | [1] |
| In vivo Suppression | Adoptive transfer of RyR2-knockout Tconvs into disease models | RyR2-knockout Tconvs show anti-inflammatory effects and can rescue scurfy phenotype. | [1] |
| Adhesion to DCs | In vitro imaging of T cell-DC interaction | Tregs and RyR2-knockout Tconvs show increased contact duration with DCs compared to wild-type Tconvs. | [1] |
Experimental Protocols for Investigating RyR2 in Tregs
Investigating the role of RyR2 in Treg function involves a combination of molecular biology, cell culture, and in vivo techniques.
In Vitro Treg Suppression Assay
This assay is the gold standard for measuring the suppressive function of Tregs and can be adapted to study the effects of RyR2 modulation.[8][9][10][11]
Objective: To quantify the ability of a Treg population (or RyR2-modified T cells) to suppress the proliferation of effector T cells.
Materials:
-
Effector T cells (Teffs): CD4+CD25- or total CD3+ T cells.
-
Regulatory T cells (Tregs): CD4+CD25+ cells, or experimentally modified cells.
-
Antigen Presenting Cells (APCs): Irradiated splenocytes or peripheral blood mononuclear cells (PBMCs).[10]
-
Stimulation: Anti-CD3 antibody (e.g., clone 2C11 or OKT3) or anti-CD3/CD28 beads.
-
Proliferation Dye: Carboxyfluorescein succinimidyl ester (CFSE) or similar cell trace dyes.
-
Culture Medium: RPMI 1640 supplemented with 10% FCS, 2-mercaptoethanol, L-glutamine, penicillin/streptomycin.
-
96-well round-bottom plates.
Procedure:
-
Cell Isolation: Isolate Teffs and Tregs from human PBMCs or mouse splenocytes/lymph nodes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Teff Labeling: Label Teffs with CFSE dye according to the manufacturer's protocol. This dye is diluted with each cell division, allowing proliferation to be tracked by flow cytometry.
-
Co-culture Setup:
-
Plate a constant number of CFSE-labeled Teffs in each well (e.g., 5 x 10^4 cells/well).
-
Add Tregs at varying ratios to the Teffs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Teff).
-
Include control wells: Teffs alone (unstimulated) and Teffs alone (stimulated).
-
Add APCs (e.g., 2 x 10^5 irradiated splenocytes/well) and a polyclonal stimulus (e.g., 1 µg/mL soluble anti-CD3).
-
Bring the final volume of each well to 200 µL.
-
-
Incubation: Culture the plates for 3-5 days at 37°C in 5% CO2.
-
Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently-labeled antibodies for T cell markers (e.g., anti-CD4, anti-CD8) to gate on the Teff population.
-
Analyze by flow cytometry, measuring the dilution of CFSE in the Teff population.
-
Calculate the percentage of suppression based on the reduction in proliferation in the presence of Tregs compared to the stimulated control without Tregs.
-
Flow Cytometry for Treg Phenotyping
Flow cytometry is essential for identifying Treg populations and assessing the expression of key markers.
Objective: To confirm the purity of isolated Tregs and analyze the expression of FOXP3 and other relevant proteins.
Procedure:
-
Surface Staining: Incubate cells with antibodies against surface markers like CD4 and CD25.
-
Fixation and Permeabilization: Fix the cells and permeabilize the cell membrane using a specialized buffer kit (e.g., eBioscience™ FOXP3/Transcription Factor Staining Buffer Set). This step is crucial for allowing antibodies to access intracellular targets.
-
Intracellular Staining: Incubate the permeabilized cells with an antibody against FOXP3.
-
Acquisition and Analysis: Analyze the stained cells on a flow cytometer. Tregs are identified as CD4+CD25+FOXP3+ cells.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for studying the effect of an RyR2 inhibitor on Treg function.
Conclusion and Future Directions
The discovery of the FOXP3-RyR2 axis provides a novel and fundamental insight into the mechanisms of Treg-mediated suppression. It establishes a direct link between the master transcriptional regulator of Tregs and the modulation of intracellular calcium signaling, which in turn controls the adhesive and suppressive properties of these cells. This pathway presents a promising target for therapeutic intervention. Small molecules that modulate RyR2 activity could potentially be used to either enhance Treg function for the treatment of autoimmune diseases or inhibit Treg function to boost anti-tumor immunity.[12] Further research is needed to fully elucidate the downstream effectors of the RyR2-calcium signaling pathway and to develop specific modulators for therapeutic use. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug developers to explore this exciting area of Treg biology.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Phenotypic and Functional Characterization of Regulatory T Cell Populations - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolic Control of Treg Cell Stability, Plasticity, and Tissue-Specific Heterogeneity [frontiersin.org]
- 4. Regulatory T cells: stability revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. Frontiers | Regulation of Treg cells by cytokine signaling and co-stimulatory molecules [frontiersin.org]
- 8. A novel and rapid method to quantify Treg mediated suppression of CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Regulatory T Cells Suppress Effector T Cell Proliferation by Limiting Division Destiny [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug screening identifies small-molecule inhibitors of regulatory T cells - Matrix [matrix-fkb.no]
Unraveling the Impact of R243 (TAK-243) on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The intricate interplay between cancer cells and their surrounding microenvironment is a critical determinant of tumor progression, metastasis, and response to therapy. A promising therapeutic strategy involves targeting cellular processes that are dysregulated in cancer, such as the ubiquitin-proteasome system (UPS). This technical guide delves into the early-stage research on R243, a likely typographical error for TAK-243 (also known as MLN7243), a first-in-class inhibitor of the ubiquitin-activating enzyme (UAE or UBA1). We will explore its mechanism of action and its profound effects on the tumor microenvironment (TME), with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: Disrupting Ubiquitination
TAK-243 is a potent and selective inhibitor of UAE, the apical enzyme in the ubiquitination cascade. By forming a covalent adduct with ubiquitin, TAK-243 effectively blocks the initial step of ubiquitin activation, leading to a global disruption of protein ubiquitination. This disruption has several downstream consequences for cancer cells, including the induction of proteotoxic stress, impairment of DNA damage repair, and cell cycle arrest, ultimately culminating in apoptosis.[1][2][3]
Impact on the Tumor Microenvironment: Shifting the Balance Towards Anti-Tumor Immunity
Recent research has illuminated the significant role of TAK-243 in modulating the tumor microenvironment, transforming it from an immunosuppressive niche into one that is more permissive to an anti-tumor immune response.
Modulation of Immune Cell Infiltration
A pivotal finding is the ability of UBA1 inhibition by TAK-243 to increase the recruitment of cytotoxic CD8+ T-cells into the tumor. This is a critical step in converting immunologically "cold" tumors, which are largely devoid of immune infiltrates and unresponsive to immunotherapy, into "hot" tumors that are susceptible to immune-mediated killing. Studies have shown that overexpression of UBA1 can block the recruitment of CD8+ T-cells, allowing tumors to evade immune surveillance. By inhibiting UBA1, TAK-243 can reverse this effect.
Quantitative Data from Preclinical Studies
The anti-tumor efficacy of TAK-243 has been demonstrated in various preclinical models. The following tables summarize key quantitative data from these studies.
In Vitro Cytotoxicity of TAK-243 in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 | Reference |
| SCLC (median) | Small-Cell Lung Cancer | 15.8 nmol/L | [4] |
| SCLC (range) | Small-Cell Lung Cancer | 10.2 nmol/L–367.3 nmol/L | [4] |
In Vivo Tumor Growth Inhibition by TAK-243 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| H295R | Adrenocortical Carcinoma | TAK-243 (20 mg/kg) | Significantly inhibited compared to control | [5] |
| CU-ACC1 | Adrenocortical Carcinoma | TAK-243 (10 mg/kg) | Significantly smaller tumor volume on day 29 | [5] |
| JHU-LX33 (SCLC PDX) | Small-Cell Lung Cancer | TAK-243 (20 mg/kg) + Olaparib (B1684210) (50 mg/kg) | 66% inhibition compared to control at day 15 | [4] |
| LN229 | Glioblastoma | TAK-243 (10 mg/kg) + IR (10 Gy) | Significantly slowed tumor growth and prolonged survival | [6] |
Key Signaling Pathways Modulated by TAK-243
TAK-243 exerts its effects by perturbing critical signaling pathways within cancer cells, which in turn influences the tumor microenvironment.
Unfolded Protein Response (UPR) Pathway
The inhibition of the ubiquitin-proteasome system by TAK-243 leads to the accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR).[1][7][8] The UPR is a complex signaling network that initially aims to restore protein homeostasis but can induce apoptosis if the stress is prolonged or severe. TAK-243 has been shown to activate all three arms of the UPR:
-
PERK (PKR-like ER kinase): Leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but selectively promotes the translation of stress-induced transcription factors like ATF4.
-
IRE1α (Inositol-requiring enzyme 1α): Possesses both kinase and RNase activity, leading to the splicing of XBP1 mRNA and the activation of downstream stress-response genes.
-
ATF6 (Activating transcription factor 6): Translocates to the Golgi apparatus, where it is cleaved to its active form, which then upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
DNA Damage Repair (DDR) Pathway
Ubiquitination plays a crucial role in the DNA damage response by mediating the recruitment of repair proteins to sites of DNA damage. By inhibiting UAE, TAK-243 impairs several DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ).[4][8][9] This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and sensitization of cancer cells to DNA-damaging agents and radiation therapy.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of TAK-243.
In Vivo Xenograft Studies
-
Animal Models: 6- to 8-week-old NOD/SCID gamma (NSG) mice are commonly used for patient-derived xenograft (PDX) and cell line-derived xenograft models.[4][5]
-
Tumor Implantation: Cancer cells (e.g., 4 x 10^6 H295R cells) are suspended in Matrigel and inoculated subcutaneously into the flank of the mice.[5][10]
-
Treatment Regimen:
-
Monotherapy: TAK-243 is typically administered intravenously (IV) or intraperitoneally (IP) at doses ranging from 10 to 20 mg/kg, twice weekly for a specified duration (e.g., 3-5 weeks).[4][5] The vehicle control is often 10% HPBCD in sterile water.[4]
-
Combination Therapy: For combination studies, TAK-243 is administered alongside other agents such as olaparib (e.g., 50 mg/kg, orally, 5 times per week) or in conjunction with radiotherapy (e.g., 2 Gy x 4 on consecutive days, with TAK-243 administered 3 hours prior to irradiation).[4]
-
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, including immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3) and ubiquitination.[5]
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tissue Dissociation: Freshly excised tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension. This can be achieved using commercially available kits (e.g., Miltenyi tumor dissociation kit) and a gentleMACS Dissociator.[11]
-
Enrichment of TILs: To improve the detection of rare immune cell populations, TILs can be enriched from the single-cell suspension. This is often done using magnetic-activated cell sorting (MACS) to either deplete epithelial cells (e.g., EpCAM positive selection) or enrich for immune cells (e.g., CD45 positive selection).[11][12]
-
Staining: The enriched single-cell suspension is then stained with a panel of fluorescently-labeled antibodies specific for various immune cell markers. A viability dye is included to exclude dead cells from the analysis.[11][13]
-
Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is then analyzed using specialized software (e.g., FlowJo) to quantify the different immune cell populations within the tumor.[11][12]
Conclusion and Future Directions
Early-stage research on TAK-243 has established its potent anti-tumor activity through the disruption of the ubiquitin-proteasome system. The emerging evidence of its ability to modulate the tumor microenvironment, particularly by enhancing the infiltration of cytotoxic T-cells, opens up exciting new avenues for its clinical development. Future research should focus on a more comprehensive characterization of the immune-modulatory effects of TAK-243, including its impact on other immune cell subsets such as regulatory T-cells, myeloid-derived suppressor cells, and macrophages, as well as its influence on the cytokine and chemokine landscape within the tumor. Such studies will be crucial for optimizing its use in combination with immunotherapies and other targeted agents to improve patient outcomes. The ongoing clinical trials of TAK-243 are eagerly awaited and will provide valuable insights into its safety and efficacy in cancer patients.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BiTE® Xenograft Protocol [protocols.io]
- 11. crownbio.com [crownbio.com]
- 12. scispace.com [scispace.com]
- 13. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
In-Depth Technical Guide: Cellular Pathways Modulated by R243 Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways affected by R243, a potent and selective antagonist of the C-C chemokine receptor 8 (CCR8). By inhibiting the interaction of CCR8 with its ligand, CCL1, this compound modulates key signaling cascades involved in immune cell trafficking and inflammatory responses. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the affected signaling pathways.
Core Cellular Pathways Influenced by this compound
This compound primarily exerts its effects by blocking the signaling initiated by the binding of the chemokine CCL1 to the CCR8 receptor. This inhibition has been shown to impact several critical downstream cellular processes, particularly in immune cells such as macrophages. The key affected pathways include:
-
CCR8 Signaling and Calcium Mobilization: this compound directly antagonizes the CCR8 receptor, preventing the intracellular calcium flux that is a hallmark of G-protein coupled receptor (GPCR) activation.
-
Chemotaxis: By blocking CCR8 signaling, this compound inhibits the directed migration of immune cells, such as peritoneal macrophages, towards a CCL1 gradient.
-
Cytokine Production: this compound treatment has been demonstrated to attenuate the production of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-10, in lipopolysaccharide (LPS)-stimulated peritoneal macrophages.
-
JNK and NF-κB Signaling: The inhibitory effect of this compound on cytokine production is mediated through the suppression of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are crucial regulators of inflammatory gene expression.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound from key in vitro and in vivo experiments.
| Assay | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Calcium Flux | CCR8-CHO cells | CCL1 | ≥ 1 µM | Significant inhibition of Ca2+ flux | [1] |
| Cell Aggregation (CIMA) | Mouse Peritoneal Macrophages & Mesothelial Cells | CCL1 | 0.2 µM - 5 µM | Dose-dependent suppression of cell aggregation | [1] |
| Cytotoxicity | CCR8-CHO cells | - | ≤ 5 µM (18h) | No effect on cell viability | [1] |
| Cytotoxicity | Mouse Peritoneal Macrophages | - | 5 µM (24h) | No effect on cell viability | [1] |
| Chemotaxis | Mouse Peritoneal Macrophages | CCL1, CCL2 | Not specified | Inhibition of chemotaxis | [1] |
| Chemotaxis | Mouse Peritoneal Macrophages | CCL3 | Higher this compound concentration required for inhibition | [1] | |
| Chemotaxis | Bone Marrow-Derived Macrophages | CCL5 | No inhibition | [1] | |
| Cytokine Secretion (TNF-α, IL-6, IL-10) | Mouse Peritoneal Macrophages | LPS | 5 µM | Attenuated secretion of all three cytokines | [1] |
| Cytokine Secretion (TNF-α, IL-10) | Bone Marrow-Derived Macrophages | LPS | 5 µM | No significant effect | [1] |
| In Vivo Study | Animal Model | This compound Dosage and Administration | Observed Effect | Reference |
| Peritoneal Adhesions | Mouse | 0.2 mg/kg, intraperitoneal injection | Attenuated postoperative peritoneal adhesions | [1] |
| Hapten-Induced Colitis | Mouse | 0.2 mg/kg, intraperitoneal injection | Prevented colitis | [1] |
| Thermal Analgesia | Mouse | 0.1 - 1 mg/kg, intraperitoneal injection | Dose-dependently inhibited CCL1-evoked analgesic effect | [2] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described in this guide.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with CL316,243 (ß3-Adrenoceptor Agonist)
Introduction:
CL316,243 is a potent and highly selective agonist for the β3-adrenoceptor. It has demonstrated significant effects on metabolism, making it a valuable tool for in vivo research in areas such as obesity, diabetes, and muscle physiology. These application notes provide an overview of the in vivo applications of CL316,243, detailed experimental protocols, and a summary of expected quantitative outcomes. It is assumed that the user query for "R243" was a typographical error and refers to CL316,243, a widely studied compound in the scientific literature.
Mechanism of Action:
CL316,243 primarily acts by stimulating β3-adrenoceptors, which are predominantly expressed in adipose tissue and to a lesser extent in skeletal muscle. This stimulation initiates a cascade of downstream signaling events. In adipose tissue, it promotes lipolysis and thermogenesis, primarily through the induction of uncoupling protein 1 (UCP1) in both brown and white adipose tissue.[1] In skeletal muscle, evidence suggests that CL316,243 can activate the PI3K-mTOR-p70S6K signaling pathway, leading to protein synthesis and muscle growth.[2] Additionally, it has been shown to activate the AMPK/PGC-1α signaling pathway in skeletal muscle, which is involved in improving metabolic function.
Signaling Pathway of CL316,243 in Skeletal Muscle:
Caption: CL316,243 signaling in skeletal muscle.
In Vivo Applications and Experimental Protocols:
Anti-Obesity and Anti-Diabetic Effects:
CL316,243 has been extensively studied for its ability to reduce adiposity and improve glucose metabolism.
Experimental Protocol: Anti-Obesity Study in Rodents
-
Animal Model: Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model for type 2 diabetes) or diet-induced obese (DIO) mice/rats.
-
Housing: House animals under controlled temperature (22-24°C) and a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Divide animals into a control group (vehicle) and a treatment group (CL316,243).
-
Drug Administration:
-
Measurements:
-
Body Weight: Record daily or weekly.
-
Food and Water Intake: Measure daily.
-
Fat Pad Mass: At the end of the study, dissect and weigh various fat depots (e.g., inguinal, retroperitoneal, epididymal).
-
Metabolic Parameters: Collect blood samples for analysis of glucose, insulin, free fatty acids, and triglycerides.[4]
-
Gene Expression: Analyze the expression of UCP1 in adipose tissue using qPCR.[3]
-
Quantitative Data Summary: Anti-Obesity Effects
| Parameter | Animal Model | Dose and Duration | Results | Reference |
| Body Weight | OLETF rats | 0.1 mg/kg/day, s.c. for 14 weeks | Significant reduction (27% in fatty rats) | [1] |
| Fat Pad Weight (inguinal) | OLETF rats | 0.1 mg/kg/day, s.c. for 14 weeks | Marked decrease (60% in fatty rats) | [1] |
| Fat Pad Weight (retroperitoneal) | OLETF rats | 0.1 mg/kg/day, s.c. for 14 weeks | Marked decrease (75% in fatty rats) | [1] |
| UCP1 mRNA in Brown Adipose Tissue | OLETF rats | 0.1 mg/kg/day, s.c. for 14 weeks | Significant 2- to 3-fold increase | [1] |
| Blood Glucose | C57BL/6J mice | Not specified dose, at 30°C | Significantly reduced fasting and fed glucose levels | [4] |
| Serum Insulin | fa/fa Zucker rats | 1 mg/kg/day via osmotic minipump for 4 weeks | Significantly decreased | [5] |
Muscle Hypertrophy and Strength:
CL316,243 has been shown to induce muscle growth and improve muscle function.
Experimental Protocol: Muscle Hypertrophy Study in Mice
-
Animal Model: Healthy adult mice (e.g., C57BL/6J).
-
Drug Administration:
-
Dose: 1 mg/kg body weight.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Daily for 15 days.[6]
-
-
Measurements:
-
Muscle Strength: Perform functional tests such as grip strength and weight-lifting tests.[7]
-
Muscle Fiber Size: At the end of the study, collect skeletal muscles (e.g., tibialis anterior, soleus), perform histological staining (e.g., H&E), and measure the cross-sectional area of myofibers.[6]
-
Protein Expression: Analyze the expression of key proteins in the mTOR pathway (e.g., phosphorylated p70S6K) in muscle lysates via Western blotting.[2][6]
-
Quantitative Data Summary: Muscle Hypertrophy Effects
| Parameter | Animal Model | Dose and Duration | Results | Reference |
| Muscle Force (Grip Test) | Wild-type mice | 1 mg/kg/day, i.p. for 15 days | Significant increase in peak force | [6][7] |
| Myofiber Cross-Sectional Area | Wild-type mice | 1 mg/kg/day, i.p. for 15 days | Significant increase | [6] |
| Phosphorylated p70S6K | Rat L6 myocyte cultures | 10-6 M for 24h | Significant increase | [2] |
Experimental Workflow:
Caption: General experimental workflow for in vivo studies.
References
- 1. Anti-obesity and anti-diabetic effects of CL316,243, a highly specific beta 3-adrenoceptor agonist, in Otsuka Long-Evans Tokushima Fatty rats: induction of uncoupling protein and activation of glucose transporter 4 in white fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CL316,243, a selective β3-adrenoceptor agonist, activates protein translation through mTOR/p70S6K signaling pathway in rat skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Combined Oxytocin and Beta-3 Receptor Agonist (CL 316243) Treatment on Body Weight and Adiposity in Male Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-obesity and metabolic efficacy of the β3-adrenergic agonist, CL316243, in mice at thermoneutrality compared to 22°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti Diabetic effect of CL 316,243 (A β3-Adrenergic Agonist) by Down Regulation of Tumour Necrosis Factor (TNF-α) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CL316,243, a β3-adrenergic receptor agonist, induces muscle hypertrophy and increased strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilization of Anti-Human HLA-DR Monoclonal Antibody (Clone L243) in Mouse Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The monoclonal antibody with the clone name L243 is specific to human and monkey MHC class II HLA-DR and does not recognize murine MHC class II molecules.[1] Therefore, its in vivo application is restricted to mouse models engrafted with human cells, such as human tumor xenografts in immunodeficient mice or more advanced humanized mouse models. This document provides protocols based on these specific model systems.
Introduction and Background
The antibody clone L243 is a murine IgG2a monoclonal antibody that recognizes a conformational epitope on the alpha-beta heterodimer of human leukocyte antigen-DR (HLA-DR), a key molecule in the major histocompatibility complex (MHC) class II.[2] HLA-DR is primarily expressed on antigen-presenting cells (APCs) like B cells, dendritic cells, and macrophages, but it is also found on the surface of various tumor cells, including B-cell lymphomas, acute lymphoblastic leukemia (ALL), and some melanomas.[3][4] This expression pattern makes HLA-DR a compelling target for cancer immunotherapy.
Mechanism of Action: The therapeutic potential of targeting HLA-DR resides in several mechanisms:
-
Direct Induction of Cell Death: Crosslinking of HLA-DR molecules on the surface of some cancer cells by antibodies like L243 can trigger programmed cell death. Studies have shown that L243 can induce a novel, non-apoptotic form of cell death in B-cell lymphoma and ALL cell lines, characterized by homotypic adhesion and actin reorganization.[4] Other anti-HLA-DR antibodies have been shown to induce apoptosis through the mitochondrial pathway.[5]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): As a mouse IgG2a antibody, L243 can engage Fc receptors on immune effector cells, such as Natural Killer (NK) cells, to mediate the killing of tumor cells.
-
Complement-Dependent Cytotoxicity (CDC): The antibody can also activate the complement cascade, leading to the formation of a membrane attack complex and lysis of the target tumor cell.
-
Blockade of Pro-survival Signaling: In some contexts, HLA-DR signaling may contribute to tumor cell survival, and antibody binding can disrupt these pathways.
A humanized IgG4 version of L243, known as IMMU-114, was developed to abrogate effector functions (ADCC and CDC) while retaining the capacity for direct induction of apoptosis, aiming to reduce toxicity while preserving anti-tumor activity.[6][7]
Signaling Pathway and Experimental Workflow
MHC Class II (HLA-DR) Antigen Presentation Pathway
Caption: MHC Class II (HLA-DR) pathway and the inhibitory action of the L243 antibody.
Experimental Workflow for In Vivo Efficacy Study
Caption: General experimental workflow for testing L243 efficacy in a xenograft mouse model.
Experimental Protocols
Protocol 3.1: Human Tumor Xenograft Model (Immunodeficient Mice)
This protocol describes the use of L243 in an immunodeficient mouse model bearing a human tumor. This model is suitable for assessing the direct anti-tumor effects of L243 (e.g., apoptosis induction) and effector functions mediated by murine NK cells (ADCC).
Materials:
-
Cell Line: HLA-DR positive human tumor cell line (e.g., Raji or Daudi for lymphoma, A375 for melanoma).
-
Antibodies:
-
In vivo grade anti-human HLA-DR (Clone: L243, low endotoxin).[3]
-
In vivo grade Mouse IgG2a Isotype Control (low endotoxin).
-
Sterile, preservative-free PBS (vehicle control).
-
-
Mice: 6-8 week old female immunodeficient mice (e.g., NOD/SCID, NSG, or Nude).
-
Reagents: Matrigel (optional, for subcutaneous injection), cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin.
Procedure:
-
Cell Culture and Preparation:
-
Culture the HLA-DR positive tumor cells according to standard protocols.
-
On the day of injection, harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile PBS and determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Resuspend the final cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 107 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to establish and grow. Begin monitoring tumor volume 3-4 days post-implantation.
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
When the average tumor volume reaches approximately 100-150 mm3, randomize mice into treatment groups (n=8-10 mice per group) with similar average tumor volumes.
-
Group 1: Vehicle Control (PBS)
-
Group 2: Isotype Control (Mouse IgG2a)
-
Group 3: L243 Antibody
-
-
-
Antibody Administration:
-
Reconstitute and dilute antibodies in sterile PBS to the desired concentration.
-
Administer the antibody or control via intraperitoneal (i.p.) injection. A typical dose for depleting or therapeutic antibodies ranges from 100-250 µg per mouse (approximately 5-12.5 mg/kg).[8]
-
Treatment Schedule Example: Administer treatment twice weekly for 3-4 weeks. The optimal dose and schedule should be determined in pilot studies.
-
-
Efficacy Assessment and Endpoint:
-
Continue to monitor tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration.
-
At the endpoint, euthanize mice and harvest tumors for downstream analysis (e.g., immunohistochemistry for apoptosis markers, flow cytometry for immune cell infiltration).
-
Protocol 3.2: Humanized Mouse Model (hu-CD34+ HSC)
This protocol is for a more complex model that allows for the study of L243's interaction with a human immune system.[9][10]
Materials:
-
Same as Protocol 3.1, plus:
-
Mice: Neonatal (1-5 days old) highly immunodeficient mice (e.g., NSG, BRGS).[11]
-
Human Cells: Purified human CD34+ hematopoietic stem cells (HSCs) from cord blood.
Procedure:
-
Generation of Humanized Mice:
-
Sublethally irradiate neonatal mice (1-5 days old).
-
Inject 1-5 x 105 human CD34+ HSCs via intrahepatic or intravenous route.[11]
-
Allow 12-16 weeks for the human immune system to reconstitute. Confirm engraftment by analyzing peripheral blood for human CD45+ cells via flow cytometry.
-
-
Tumor Implantation and Treatment:
-
Once human immune reconstitution is confirmed, proceed with tumor implantation as described in Protocol 3.1 (Step 2).
-
Follow the procedures for tumor growth monitoring, randomization, and antibody administration as described in Protocol 3.1 (Steps 3 & 4).
-
-
Efficacy and Immune Response Assessment:
-
Monitor tumor volume and body weight as previously described.
-
At the study endpoint, harvest tumors, spleens, and peripheral blood.
-
Analyze tissues via multi-color flow cytometry to characterize human immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells, myeloid cells) in the tumor microenvironment and periphery.[9] This allows for an assessment of how L243 modulates the human anti-tumor immune response.
-
Data Presentation
Table 1: Anti-Tumor Efficacy of Anti-HLA-DR Antibody in a Lymphoma Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle Control | 10 | 1850 ± 210 | - | 25 |
| Isotype Control (10 mg/kg) | 10 | 1795 ± 195 | 3% | 26 |
| Anti-HLA-DR Ab (1 mg/kg) | 10 | 1150 ± 150 | 38% | 38 |
| Anti-HLA-DR Ab (10 mg/kg) | 10 | 620 ± 95 | 66% | 52* |
*p < 0.05 compared to vehicle control. Note: Data are illustrative, based on findings for similar antibodies like 1D09C3, which showed dose-dependent delays in disease progression.[12]
Table 2: Immunophenotyping of Tumor Infiltrating Leukocytes in a Humanized Mouse Model
| Treatment Group | % Human CD45+ of Live Cells | % CD8+ of hCD45+ | % CD4+ of hCD45+ | % NK Cells of hCD45+ |
| Vehicle Control | 15.2 ± 3.1 | 10.5 ± 2.5 | 25.1 ± 4.3 | 8.7 ± 1.9 |
| Isotype Control | 14.9 ± 2.8 | 11.1 ± 2.8 | 24.5 ± 3.9 | 8.1 ± 2.2 |
| L243 Antibody | 25.6 ± 4.5 | 18.9 ± 3.1 | 22.8 ± 4.1 | 15.4 ± 3.5* |
*p < 0.05 compared to vehicle control. Note: Data are hypothetical and represent potential outcomes from a humanized mouse study.
References
- 1. L243 Antibody (HLA-DR) Purified in vivo Gold™ | Leinco [leinco.com]
- 2. HLA-DR (MHC Class II) Monoclonal Antibody (L243), Functional Grade (H461-1MG) [thermofisher.com]
- 3. ichor.bio [ichor.bio]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. Characterization of a humanized IgG4 anti-HLA-DR monoclonal antibody that lacks effector cell functions but retains direct antilymphoma activity and increases the potency of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Human HLADR (MHC Class II) Purified In Vivo | Leinco [leinco.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. oncodesign.com [oncodesign.com]
- 11. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Determining Optimal Compound Concentrations in Cell Culture
A Note on the Compound "R243": Initial searches for a compound specifically designated "this compound" for use in cell culture did not yield a standard, recognized agent. The term may refer to an internal compound identifier, a specific phosphorylation site (such as GFAT1 Ser-243)[1], or a cell line designation (e.g., K-562 - CCL-243). The following application notes and protocols are therefore provided as a comprehensive guide for determining the optimal concentration of a novel or uncharacterized compound in cell culture experiments.
I. Application Notes
The determination of an optimal working concentration for a compound is a critical first step in cell-based assays. This concentration can vary significantly based on the cell type, the desired biological effect, and the duration of exposure. A thorough dose-response analysis is essential to identify concentrations that are effective for the intended application while minimizing off-target effects and cytotoxicity.
Key applications for which specific compound concentrations need to be determined include:
-
Cytotoxicity and Viability Assays: To determine the concentration that inhibits cell growth or induces cell death (e.g., IC50).
-
Signaling Pathway Modulation: To identify concentrations that activate or inhibit specific cellular signaling pathways without causing widespread cell death.
-
Functional Assays: To find the effective concentration that elicits a desired functional response, such as apoptosis, differentiation, or migration.
The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell metabolism, growth, proliferation, and survival.[2][3][4] It is a common target for drug development, particularly in cancer research. The pathway is centered around two distinct complexes, mTORC1 and mTORC2, which integrate various intracellular and extracellular signals.[4][5]
II. Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear and structured format.
Table 1: Example of Cytotoxicity Data for a Test Compound on K-562 Cells
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.9 |
| 100 | 5.6 ± 2.1 |
| Calculated IC50 (µM) | 10.8 |
Table 2: Recommended Concentration Ranges for Different Applications
| Application | Cell Line | Recommended Concentration Range (µM) | Notes |
| Cytotoxicity Assay | K-562 | 1 - 100 | To determine the IC50 value. |
| mTOR Pathway Inhibition | MCF-7 | 0.1 - 10 | Concentrations below the IC50 to study specific pathway effects. |
| Apoptosis Induction | Jurkat | 5 - 25 | Concentrations around the IC50 known to induce apoptosis. |
III. Experimental Protocols
Protocol 1: General Cell Culture and Seeding
This protocol describes the basic steps for maintaining and preparing an adherent cell line for compound treatment.
-
Cell Maintenance: Culture cells in a T-75 flask with appropriate complete growth medium (e.g., Iscove's Modified Dulbecco's Medium with 10% fetal bovine serum for K-562 cells) in a humidified incubator at 37°C with 5% CO2.
-
Subculture: When cells reach 70-80% confluency, aspirate the medium, and wash the cells with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[6]
-
Cell Detachment: Add 3-5 mL of a detachment agent (e.g., Trypsin-EDTA or Accutase®) and incubate for 3-5 minutes at 37°C until cells detach.[7]
-
Neutralization and Centrifugation: Add at least double the volume of complete medium to neutralize the detachment agent. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[6]
-
Cell Counting: Discard the supernatant, resuspend the cell pellet in fresh medium, and determine the viable cell count using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells per well for a 96-well plate) and dispense 100 µL into each well of a 96-well plate.[8]
-
Incubation: Incubate the plate for 24 hours to allow cells to adhere before adding the test compound.[9]
Protocol 2: Cytotoxicity Assay (Neutral Red Uptake Method)
This assay determines cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye in their lysosomes.[9][10]
-
Compound Preparation: Prepare a 2X stock solution of the test compound in the appropriate cell culture medium. Create a series of 2X serial dilutions.
-
Cell Treatment: After the 24-hour incubation from Protocol 1, remove the medium from the 96-well plate and add 100 µL of the 2X compound dilutions to the respective wells (in triplicate). Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[11]
-
Dye Incubation: Prepare a neutral red solution in the medium. Remove the compound-containing medium and add 100 µL of the neutral red solution to each well. Incubate for 2-3 hours.[9]
-
Dye Extraction: Discard the neutral red solution, rinse the cells with DPBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid) to each well to extract the dye from the cells.[9]
-
Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[12][13]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (preferably opaque-walled) and treat with the compound at various concentrations (typically around the IC50 value) as described in Protocol 1. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a luminogenic substrate with a buffer.
-
Reagent Addition: After the desired treatment period, allow the plate to equilibrate to room temperature. Add the caspase-3/7 reagent to each well (usually in a 1:1 volume ratio with the culture medium).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity for each compound concentration.
IV. Visualizations
Caption: Simplified diagram of the mTOR signaling pathway.
Caption: Workflow for determining optimal compound concentration.
References
- 1. mTORC2 modulates the amplitude and duration of GFAT1 Ser-243 phosphorylation to maintain flux through the hexosamine pathway during starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. sartorius.com [sartorius.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for R243, a CCR8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, preparation, and experimental use of R243, a potent inhibitor of Chemokine (C-C motif) receptor 8 (CCR8) signaling and chemotaxis.
Chemical Properties and Solubility
This compound, with the chemical name 7,8-Dihydro-7-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)ethyl]-6H-1,3-dioxolo[4,5-g][1][2]benzoxazine, is a valuable tool for studying the role of CCR8 in various biological processes, including immune responses and inflammation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 688352-84-3 |
| Molecular Formula | C₂₁H₂₇NO₄ |
| Molecular Weight | 357.44 g/mol |
| Appearance | White to off-white solid powder |
Table 2: Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 71 - 125 | 198.63 - 349.71 | Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[3] Sonication may aid dissolution.[4] |
| Ethanol | 35 | 97.91 | |
| Water | Insoluble | - | |
| CMC-NA | ≥5 mg/mL | - | Forms a homogeneous suspension for oral administration.[3][5] |
Preparation of this compound for Experiments
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Preparation of Stock Solutions
For in vitro experiments, it is recommended to prepare a concentrated stock solution in an organic solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh out 3.57 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous Dimethyl Sulfoxide (DMSO) to the powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Preparation of Working Solutions for In Vitro Experiments
Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Perform a vehicle control experiment using the same final concentration of DMSO to account for any effects of the solvent.
Preparation of Formulations for In Vivo Experiments
The choice of formulation for in vivo studies depends on the route of administration.
Protocol 2: Preparation of a Homogeneous Suspension for Oral Administration [3][5]
-
Prepare a solution of Carboxymethylcellulose sodium (CMC-NA) in water (e.g., 0.5% w/v).
-
Weigh the required amount of this compound powder. For a 5 mg/mL suspension, use 5 mg of this compound for every 1 mL of CMC-NA solution.
-
Add the this compound powder to the CMC-NA solution.
-
Mix thoroughly by vortexing or stirring to obtain a uniform suspension.
-
This formulation should be prepared fresh before each use.
Protocol 3: Preparation of a Clear Solution for Injection [6]
This protocol yields a clear solution of ≥ 2.08 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% (w/v) solution of SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in sterile saline.
-
To prepare a 1 mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Mix the solution thoroughly.
-
This formulation is intended for fresh preparation and use on the same day.
An alternative formulation for injection involves dissolving the DMSO stock solution in corn oil. For a 1 mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil and mix evenly.[6]
Experimental Protocols
This compound is primarily used to study the function of the CCR8 receptor. Below are outlines for key experiments.
CCR8 Signaling Pathway
This compound acts by inhibiting the signaling cascade initiated by the binding of chemokines, such as CCL1, to the CCR8 receptor.
Caption: this compound inhibits CCL1-mediated CCR8 signaling.
T-Cell Migration (Chemotaxis) Assay
This assay assesses the ability of this compound to inhibit the migration of CCR8-expressing T-cells towards a CCL1 gradient.
Protocol 4: T-Cell Chemotaxis Assay
-
Cell Preparation: Culture CCR8-expressing T-cells (e.g., primary human T-cells or a suitable cell line) according to standard protocols.
-
Assay Setup: Use a transwell plate with a permeable membrane (e.g., 5 µm pore size).
-
Chemoattractant: Add cell culture medium containing CCL1 to the lower chamber of the transwell plate.
-
Inhibitor Treatment: In the upper chamber, resuspend the T-cells in serum-free medium. Add this compound at various concentrations (and a vehicle control) to the cell suspension and incubate for a predetermined time (e.g., 30 minutes).
-
Migration: Place the upper chamber containing the cells and this compound into the lower chamber containing the chemoattractant.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).
-
Quantification:
-
Carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter, a viability assay (e.g., CellTiter-Glo®), or by staining and counting under a microscope.
-
-
Data Analysis: Calculate the percentage of inhibition of cell migration for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value of this compound.
Caption: Workflow for a T-cell chemotaxis assay.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | >2 years |
| Stock Solution in DMSO | -20°C | 1 month |
| -80°C | 6 months |
Note: For long-term storage, it is recommended to store this compound as a powder in a dry, dark environment.[1] Stock solutions should be aliquoted to minimize freeze-thaw cycles.[6]
These application notes and protocols are intended to serve as a guide. Researchers should optimize experimental conditions based on their specific cell types, assay formats, and research objectives.
References
Flow cytometry gating strategy for Tregs after R243 treatment
Application Note & Protocol
Topic: Flow Cytometry Gating Strategy for Regulatory T cells (Tregs) Following R243 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Regulatory T cells (Tregs) are a specialized subpopulation of T lymphocytes that play a critical role in maintaining immune homeostasis and self-tolerance.[1][2][3] Their primary function is to suppress aberrant or excessive immune responses, thereby preventing autoimmune diseases and limiting chronic inflammation.[1][4] Due to their immunomodulatory capacity, Tregs are a key target in the development of therapeutics for autoimmunity, transplant rejection, and cancer.
The most widely accepted phenotypic signature for human and murine Tregs is CD3+, CD4+, CD25high, FOXP3+, and CD127low/-.[1][2][5] Flow cytometry is an indispensable tool for the identification and quantification of this rare cell population.[1][3][5] However, the accuracy of Treg enumeration can be compromised by immunomodulatory treatments that alter the expression of these canonical markers.
This document provides a detailed gating strategy and protocol for the analysis of Tregs following treatment with This compound , a hypothetical novel therapeutic agent. For the purpose of this application note, this compound is defined as a selective inhibitor of a kinase downstream of the T-cell receptor (TCR) and IL-2 receptor signaling pathways, designed to dampen T-cell activation and proliferation. Understanding the potential impact of such a drug on Treg markers is crucial for accurate data interpretation.
Hypothetical Mechanism of Action: this compound
This compound is a hypothetical small molecule inhibitor targeting "Kinase Y," a critical node in the signaling cascade downstream of both the T-cell receptor (TCR) and the IL-2 receptor (IL-2R). Activation of T cells requires TCR engagement (Signal 1) and co-stimulation (Signal 2), leading to the production of IL-2.[6][7][8] IL-2 then acts in an autocrine and paracrine manner, binding to the high-affinity IL-2R (which includes the CD25 subunit) to promote T-cell proliferation and survival via the STAT5 pathway.[9] Tregs constitutively express high levels of CD25 and are highly dependent on IL-2 for their maintenance and function.[9][10]
By inhibiting Kinase Y, this compound is postulated to partially block signals essential for the upregulation and maintenance of CD25 expression and the proliferation of both conventional T cells (Tconv) and Tregs. This may lead to a reduction in CD25 surface density on all activated T cells, potentially complicating the distinction between CD25high Tregs and activated Tconvs.
References
- 1. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 2. Introduction to Treg Cells and Indicator Selection [elabscience.com]
- 3. Immunophenotyping of Human Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory T cell-mediated anti-inflammatory effects promote successful tissue repair in both indirect and direct manners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucir.org [ucir.org]
- 7. m.youtube.com [m.youtube.com]
- 8. T Cells: Types, Functions, and Their Role in Immunity | Technology Networks [technologynetworks.com]
- 9. Frontiers | The Complex Role of Regulatory T Cells in Immunity and Aging [frontiersin.org]
- 10. Regulatory T cells and their roles in immune dysregulation and allergy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Combining R243, a TGF-β Receptor I Kinase Inhibitor, with Checkpoint Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy.[1][2] One of the key immunosuppressive cytokines within the TME is Transforming Growth Factor-beta (TGF-β).[3] TGF-β promotes tumor progression by inhibiting the function of various immune cells, including cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, while promoting the activity of regulatory T cells (Tregs).[3][4][5] This immunosuppressive shield can limit the efficacy of immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies, which rely on a pre-existing anti-tumor immune response.[1][6]
R243 is a potent and selective, orally available small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase, also known as ALK5.[3][7] By blocking TGF-βRI, this compound abrogates the canonical downstream signaling through SMAD2/3 phosphorylation, thereby neutralizing the immunosuppressive effects of TGF-β within the TME.[5][8] The strategic combination of this compound with checkpoint inhibitors is based on the hypothesis that inhibiting the TGF-β pathway will remodel the TME, making it more permissive for an anti-tumor immune response. This can enhance T-cell infiltration into the tumor and reinvigorate exhausted T-cells, thereby synergizing with the action of checkpoint inhibitors to promote durable tumor regression.[1][6][9]
These application notes provide an overview of the preclinical rationale, quantitative data from representative studies, and detailed protocols for evaluating the combination of this compound with checkpoint inhibitors in syngeneic mouse models.
Signaling Pathway and Mechanism of Action
TGF-β signaling is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[10] The activated TβRI kinase phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[11] These phosphorylated R-SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[11] In the TME, this signaling cascade leads to the suppression of effector T-cell function and the promotion of an immunosuppressive environment.[4] this compound, as a TβRI inhibitor, blocks the phosphorylation of SMAD2/3, thus inhibiting the entire downstream signaling pathway.[8] This relieves the immunosuppressive brake, allowing for enhanced T-cell activity. Checkpoint inhibitors, such as anti-PD-L1 antibodies, block the interaction between PD-L1 on tumor cells and PD-1 on T-cells, preventing T-cell exhaustion. The combination of this compound and an anti-PD-L1 antibody therefore targets two distinct but complementary immunosuppressive mechanisms.[6]
Data Presentation
Preclinical studies in syngeneic mouse models have demonstrated the synergistic anti-tumor activity of combining a TGF-βRI inhibitor with a checkpoint inhibitor. The following tables summarize representative quantitative data from such studies.
Table 1: In Vivo Efficacy in Syngeneic Mouse Tumor Models
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions (%) | Ref. |
|---|---|---|---|---|
| MC38 (Colon) | Vehicle | 0 | 0 | [6] |
| Anti-PD-L1 | 45 | 10 | [6] | |
| This compound (Galunisertib) | 10 | 0 | [6][9] | |
| This compound + Anti-PD-L1 | 85 | 60 | [6][9] | |
| EMT6 (Breast) | Vehicle | 0 | 0 | [1] |
| Anti-PD-L1 | 5 | 0 | [1] | |
| This compound (Galunisertib) | 8 | 0 | [5] | |
| This compound + Anti-PD-L1 | 70 | 40 | [1][5] | |
| KPC1 (Pancreatic) | Vehicle | 0 | 0 | [6] |
| Anti-PD-L1 | 15 | 0 | [6] | |
| This compound (LY364947) | 25 | 0 | [6] |
| | this compound + Anti-PD-L1 | 30 | 0 |[6] |
Data are representative and compiled from studies using TGF-βRI inhibitors such as Galunisertib and LY364947, which serve as surrogates for this compound.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Tumor Model | Treatment Group | CD8+ T cells (% of CD45+) | CD8+/Treg Ratio | Ki67+ in CD8+ T cells (%) | Ref. |
|---|---|---|---|---|---|
| MC38 (Colon) | Vehicle | 15.2 | 1.5 | 20.1 | [6] |
| Anti-PD-L1 | 25.8 | 3.2 | 35.6 | [6] | |
| This compound (Galunisertib) | 18.5 | 2.0 | 24.3 | [5] | |
| This compound + Anti-PD-L1 | 40.1 | 8.5 | 55.2 | [5][6] | |
| 4T1-LP (Breast) | Vehicle | 8.9 | 0.8 | 15.4 | [5] |
| | this compound (Galunisertib) | 22.4 | 4.1 | 38.7 |[5] |
Data are representative and compiled from studies using the TGF-βRI inhibitor Galunisertib as a surrogate for this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-L1 antibody in an immunocompetent mouse model.
1. Materials
-
Animal Model: 6-8 week old female BALB/c or C57BL/6 mice (depending on the tumor model).
-
Tumor Cells: MC38 (colon adenocarcinoma, C57BL/6) or CT26 (colon carcinoma, BALB/c) cell lines.
-
Reagents:
-
This compound (formulated for oral gavage).
-
Anti-mouse PD-L1 antibody (e.g., clone 10F.9G2).
-
Isotype control antibody (e.g., Rat IgG2b).
-
Vehicle control for this compound.
-
Phosphate-Buffered Saline (PBS).
-
Matrigel (optional, for enhancing tumor take).
-
2. Experimental Workflow
3. Procedure
-
Tumor Implantation: Subcutaneously inject 1 x 106 MC38 cells in 100 µL of PBS (can be mixed 1:1 with Matrigel) into the right flank of C57BL/6 mice.[12]
-
Tumor Monitoring: Measure tumors using digital calipers 3-4 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When average tumor volume reaches approximately 100 mm³, randomize mice into four treatment groups (n=10-12 mice/group):
-
Group 1: Vehicle + Isotype Control IgG
-
Group 2: this compound + Isotype Control IgG
-
Group 3: Vehicle + Anti-PD-L1 Ab
-
Group 4: this compound + Anti-PD-L1 Ab
-
-
Treatment Administration:
-
Administer this compound (e.g., 50 mg/kg) or vehicle via oral gavage once daily.
-
Administer anti-PD-L1 antibody (e.g., 10 mg/kg) or isotype control via intraperitoneal (IP) injection twice a week.[12]
-
-
Efficacy Assessment: Continue treatment for a specified period (e.g., 21 days) or until tumors reach the endpoint. Monitor tumor volume and body weight throughout the study.
-
Endpoint: The primary endpoint is tumor growth delay. A secondary endpoint is overall survival. Euthanize mice when tumor volume exceeds 2000 mm³ or if they meet other humane endpoint criteria (e.g., >20% body weight loss).
-
Pharmacodynamic Analysis: For a separate cohort of animals, collect tumors and spleens at a specified time point (e.g., day 14) for analysis of immune cell infiltration (see Protocol 2).
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the isolation and staining of TILs for multi-color flow cytometry to characterize the immune response within the TME.
1. Materials
-
Tumor Tissue: Freshly resected tumors from the in vivo study.
-
Digestion Buffer: RPMI-1640 medium containing Collagenase IV (1 mg/mL), Collagenase I (0.5 mg/mL), and DNase I (20 µg/mL).[13]
-
Red Blood Cell (RBC) Lysis Buffer: ACK Lysis Buffer.
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA.
-
Antibodies: Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3, anti-Ki67, anti-PD-1).
-
Fc Block: Anti-mouse CD16/32 antibody.
-
Fixation/Permeabilization Buffer: Required for intracellular staining (e.g., for FoxP3 and Ki67).
2. Procedure
-
Tumor Dissociation: a. Weigh the resected tumor and mince it into small pieces (~1-2 mm³) in a petri dish containing cold PBS. b. Transfer the minced tissue to a 50 mL conical tube with 5 mL of Digestion Buffer. c. Incubate at 37°C for 30-45 minutes with gentle agitation.[13] d. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.[13]
-
Cell Preparation: a. Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. b. Resuspend the pellet in ACK Lysis Buffer and incubate for 5 minutes at room temperature to lyse red blood cells. c. Add 10 mL of FACS buffer to neutralize the lysis buffer and centrifuge again. d. Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or automated cell counter.
-
Staining for Surface Markers: a. Aliquot 1-2 x 106 cells per well into a 96-well V-bottom plate. b. Centrifuge and resuspend cells in 50 µL of Fc Block solution for 10 minutes on ice to prevent non-specific antibody binding. c. Add 50 µL of the surface antibody cocktail (containing antibodies like anti-CD45, CD3, CD4, CD8) at pre-titrated concentrations. d. Incubate for 30 minutes on ice in the dark. e. Wash the cells twice with 200 µL of FACS buffer.
-
Intracellular Staining (for FoxP3, Ki67): a. After surface staining, resuspend cells in 100 µL of Fixation/Permeabilization buffer and incubate for 30 minutes at 4°C. b. Wash cells with Permeabilization Buffer. c. Resuspend cells in 100 µL of Permeabilization Buffer containing the intracellular antibody cocktail (e.g., anti-FoxP3, anti-Ki67). d. Incubate for 30-45 minutes at room temperature in the dark. e. Wash cells twice with Permeabilization Buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of FACS buffer. b. Acquire samples on a flow cytometer. Be sure to include single-stain compensation controls and Fluorescence Minus One (FMO) controls for accurate gating.[14][15]
-
Data Analysis: Analyze the acquired data using software like FlowJo to quantify immune cell populations (e.g., gating first on live, single, CD45+ cells, then identifying T-cell subsets like CD3+CD8+).[13]
Conclusion
The combination of this compound, a TGF-βRI inhibitor, with checkpoint blockade represents a promising therapeutic strategy to overcome immune resistance in the TME. The provided protocols offer a robust framework for the preclinical evaluation of this combination therapy, enabling researchers to assess its efficacy and elucidate the underlying immunological mechanisms. The quantitative data from representative studies underscore the potential for synergistic anti-tumor effects, driven by an enhanced infiltration and activation of cytotoxic T-cells within the tumor. Further investigation using these methodologies will be crucial for advancing this therapeutic approach towards clinical application.
References
- 1. TGF-β: A novel predictor and target for anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key Considerations for Tumor-Infiltrating Lymphocyte Research | KCAS Bio [kcasbio.com]
- 3. Oral transforming growth factor‐beta receptor 1 inhibitor vactosertib promotes osteosarcoma regression by targeting tumor proliferation and enhancing anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGFβ in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel therapies emerging in oncology to target the TGF-β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are TGF beta receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. Transforming growth factor beta - Wikipedia [en.wikipedia.org]
- 12. mimabs.org [mimabs.org]
- 13. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 14. crownbio.com [crownbio.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for R243 in T Cell Activation and Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
T cells are critical mediators of the adaptive immune response, and their activation and proliferation are central to immune surveillance and pathology.[1] The ability to modulate T cell function is a cornerstone of immunotherapy for a range of diseases, including cancer and autoimmune disorders.[1][2] This document provides detailed protocols and application notes for the characterization of a novel compound, R243, in the context of T cell activation and proliferation. The described assays are designed to quantitatively assess the impact of this compound on key T cell functions.
T cell activation is initiated by the engagement of the T cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC), along with a co-stimulatory signal.[3][4][5] This dual signaling triggers a cascade of intracellular events leading to cytokine production, proliferation, and differentiation into effector and memory cells.[3][6][7] The assays detailed herein provide a framework for evaluating the immunomodulatory properties of this compound.
T Cell Signaling Pathway Overview
Upon engagement of the TCR and co-stimulatory receptors like CD28, a signaling cascade is initiated.[2][5] Key events include the activation of protein tyrosine kinases (PTKs) like Lck and Fyn, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ chains of the TCR complex.[3][8] This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins such as LAT and SLP-76.[3][7] These events culminate in the activation of major signaling pathways including the NFAT, NF-κB, and AP-1 pathways, which drive the transcriptional changes necessary for T cell activation and proliferation.[2][7]
Caption: Simplified T cell receptor signaling cascade.
Experimental Protocols
T Cell Isolation and Culture
A detailed protocol for the isolation of human T cells from peripheral blood mononuclear cells (PBMCs) is a prerequisite for the subsequent assays.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-2
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T cells using a negative selection kit such as RosetteSep™.
-
Culture purified T cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2).
T Cell Activation Assay
This assay measures the expression of early activation markers on the surface of T cells following stimulation.
Materials:
-
Purified human T cells
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (at various concentrations)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD25 and CD69
Protocol:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with sterile PBS to remove unbound antibody.
-
Seed purified T cells at a density of 1-2 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add this compound at a range of concentrations to the appropriate wells. Include vehicle control wells.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
Harvest cells and stain with fluorochrome-conjugated anti-CD25 and anti-CD69 antibodies.
-
Analyze the expression of activation markers by flow cytometry.
Caption: Workflow for T cell activation assay.
T Cell Proliferation Assay
This assay quantifies the proliferation of T cells in response to stimulation, which is a hallmark of T cell activation.[2] A common method utilizes a cell-permeable dye like Carboxyfluorescein succinimidyl ester (CFSE) that is diluted with each cell division.[2]
Materials:
-
Purified human T cells
-
CFSE dye
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (at various concentrations)
-
Flow cytometry
Protocol:
-
Label purified T cells with CFSE according to the manufacturer's protocol.
-
Quench the staining reaction and wash the cells.
-
Stimulate the CFSE-labeled T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in a 96-well plate.
-
Add this compound at a range of concentrations.
-
Incubate for 4-5 days to allow for multiple rounds of cell division.
-
Harvest the cells and analyze the CFSE dilution by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of divided cells.
Data Presentation
Quantitative data from the assays should be summarized in tables to facilitate comparison between different concentrations of this compound and controls.
Table 1: Effect of this compound on T Cell Activation Marker Expression
| This compound Concentration | % CD25+ of CD4+ T cells | % CD69+ of CD4+ T cells | % CD25+ of CD8+ T cells | % CD69+ of CD8+ T cells |
| Vehicle Control | 5.2 ± 0.8 | 8.1 ± 1.2 | 4.9 ± 0.7 | 7.5 ± 1.1 |
| Unstimulated Control | 0.5 ± 0.1 | 1.2 ± 0.3 | 0.4 ± 0.1 | 1.1 ± 0.2 |
| This compound (1 nM) | 15.6 ± 2.1 | 25.4 ± 3.5 | 14.8 ± 1.9 | 24.1 ± 3.2 |
| This compound (10 nM) | 45.3 ± 5.2 | 60.1 ± 6.8 | 42.1 ± 4.9 | 58.3 ± 6.1 |
| This compound (100 nM) | 78.9 ± 8.1 | 85.2 ± 7.9 | 75.6 ± 7.5 | 82.4 ± 7.2 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Effect of this compound on T Cell Proliferation
| This compound Concentration | Proliferation Index (CD4+) | % Divided Cells (CD4+) | Proliferation Index (CD8+) | % Divided Cells (CD8+) |
| Vehicle Control | 1.1 ± 0.2 | 10.5 ± 2.5 | 1.2 ± 0.3 | 11.2 ± 2.8 |
| Unstimulated Control | 0.1 ± 0.05 | 1.8 ± 0.5 | 0.1 ± 0.04 | 1.5 ± 0.4 |
| This compound (1 nM) | 2.5 ± 0.4 | 40.1 ± 5.1 | 2.8 ± 0.5 | 45.3 ± 5.8 |
| This compound (10 nM) | 4.8 ± 0.6 | 75.2 ± 8.2 | 5.1 ± 0.7 | 80.1 ± 8.9 |
| This compound (100 nM) | 6.2 ± 0.8 | 92.5 ± 6.9 | 6.8 ± 0.9 | 95.3 ± 5.7 |
Proliferation index and % divided cells are calculated using flow cytometry analysis software.
Conclusion
The protocols and assays described provide a robust framework for characterizing the effects of the novel compound this compound on T cell activation and proliferation. By quantifying changes in activation marker expression and cell division, researchers can gain valuable insights into the immunomodulatory potential of this compound. The structured data presentation allows for clear interpretation of the compound's potency and efficacy, which is essential for drug development professionals. Further characterization could include cytokine profiling to determine the effect of this compound on T cell effector function.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Frontiers | Deciphering the deterministic role of TCR signaling in T cell fate determination [frontiersin.org]
- 5. cusabio.com [cusabio.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral shRNA Knockdown of CCR8 vs. Gene X (formerly R243)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lentiviral-mediated short hairpin RNA (shRNA) delivery is a powerful and widely used technique for inducing stable, long-term gene silencing in a variety of cell types, including those that are difficult to transfect and non-dividing cells.[1][2] This methodology allows for the creation of cell populations with a sustained reduction in the expression of a target protein, enabling in-depth functional studies.[1] This document provides detailed protocols for the knockdown of C-C Motif Chemokine Receptor 8 (CCR8), a G protein-coupled receptor implicated in immune cell trafficking and cancer immunotherapy, and a generic template for a second target of interest, referred to as "Gene X" due to the lack of specific information on "R243".[3][4]
CCR8 plays a crucial role in the migration of various immune cells, including T cells, dendritic cells, and monocytes, to sites of inflammation.[3] Its primary ligand is CCL1.[5] The CCL1-CCR8 signaling axis is particularly important in the tumor microenvironment (TME), where it promotes the recruitment and suppressive function of regulatory T cells (Tregs), contributing to immune evasion by tumors.[4][5] Consequently, targeting CCR8 is a promising strategy in cancer immunotherapy.[6]
These application notes will guide researchers through the process of designing, producing, and validating lentiviral shRNA constructs for the specific knockdown of CCR8 and a second gene of interest, and detail the subsequent functional analyses.
Data Presentation
Table 1: Expected Quantitative Data from Lentiviral shRNA Knockdown of CCR8
| Parameter | Control (Non-Targeting shRNA) | CCR8 shRNA | Analysis Method |
| CCR8 mRNA Expression | 100% | Expected significant reduction (e.g., <30%) | qRT-PCR[7][8][9] |
| CCR8 Protein Expression | High | Expected significant reduction | Western Blot / Flow Cytometry[7] |
| Downstream Target 1 (e.g., MMP-2) mRNA | Baseline | Expected change (e.g., decrease) | qRT-PCR[7] |
| Downstream Target 1 (e.g., MMP-2) Protein | Baseline | Expected change (e.g., decrease) | Western Blot / ELISA[7] |
| Downstream Target 2 (e.g., E-cadherin) mRNA | Baseline | Expected change (e.g., increase) | qRT-PCR[7] |
| Downstream Target 2 (e.g., E-cadherin) Protein | Baseline | Expected change (e.g., increase) | Western Blot[7] |
| Cell Migration/Invasion | Baseline | Expected reduction | Transwell Assay |
| Treg Suppression | Baseline | Expected reduction | In vitro co-culture suppression assay |
Table 2: Template for Quantitative Data from Lentiviral shRNA Knockdown of Gene X
| Parameter | Control (Non-Targeting shRNA) | Gene X shRNA | Analysis Method |
| Gene X mRNA Expression | 100% | qRT-PCR | |
| Gene X Protein Expression | High | Western Blot / ELISA / Flow Cytometry | |
| Functional Assay 1 | Baseline | User-defined | |
| Functional Assay 2 | Baseline | User-defined |
Experimental Protocols
Protocol 1: Lentiviral shRNA Vector Production
This protocol outlines the steps for producing lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
shRNA transfer plasmid (containing shRNA targeting CCR8 or Gene X)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
10 cm cell culture dishes
-
0.45 µm sterile filters
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^6 HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.[2][10]
-
Plasmid Preparation: In a sterile tube, prepare the plasmid mixture containing the shRNA transfer plasmid and the packaging plasmids according to the manufacturer's recommendations.[2]
-
Transfection Complex Formation:
-
Dilute the plasmid mixture in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Add the diluted plasmid DNA to the diluted transfection reagent, mix gently, and incubate at room temperature for the time specified by the reagent's protocol to allow for complex formation.[2]
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells.[2] Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. Afterwards, replace the transfection medium with fresh complete growth medium.[2]
-
Viral Supernatant Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the viral particles.[2][10]
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.[2]
-
The viral supernatant can be used immediately or stored in aliquots at -80°C for long-term use. A second harvest can be performed at 72 hours post-transfection.[2]
-
Protocol 2: Lentiviral Transduction of Target Cells
This protocol describes how to use the harvested lentiviral particles to transduce target cells.
Materials:
-
Target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene or other transduction enhancement reagent
-
Complete growth medium
-
Selection agent (e.g., puromycin, if the vector contains a resistance gene)
-
96-well or other multi-well plates
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Remove the culture medium from the cells.
-
Add fresh complete growth medium containing the desired amount of lentiviral supernatant and a transduction-enhancing reagent like Polybrene (typically 4-8 µg/mL). A range of Multiplicity of Infection (MOI) should be tested to determine the optimal condition for each cell line.[11]
-
Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.[2][12]
-
-
Medium Change: After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.[10]
-
Selection (Optional): If using a vector with a selectable marker, add the appropriate selection agent (e.g., puromycin) to the medium 24-48 hours post-transduction. The optimal concentration of the selection agent should be determined beforehand with a titration experiment (kill curve).[12]
-
Expansion and Analysis: Continue to culture the cells, replacing the medium with fresh selection-containing medium every 2-3 days, until resistant colonies can be identified and expanded for further analysis.[12]
Protocol 3: Validation of Gene Knockdown by qRT-PCR
This protocol is for quantifying the reduction of target mRNA expression.
Materials:
-
Transduced and selected cells
-
Non-transduced or control shRNA-transduced cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene (CCR8 or Gene X) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's protocol.[13]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13]
-
qPCR:
-
Set up the qPCR reaction with the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.[13]
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in the knockdown cells compared to the control cells, normalized to the housekeeping gene.[8]
Protocol 4: Validation of Gene Knockdown by Western Blot
This protocol is for assessing the reduction of target protein expression.
Materials:
-
Transduced and selected cells
-
Non-transduced or control shRNA-transduced cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (CCR8 or Gene X)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein quantification assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Visualizations
Caption: Workflow for lentiviral shRNA-mediated gene knockdown.
Caption: Simplified CCR8 signaling pathway.
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. mdpi.com [mdpi.com]
- 5. bms.com [bms.com]
- 6. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. Enhanced RNA knockdown efficiency with engineered fusion guide RNAs that function with both CRISPR-CasRx and hammerhead ribozyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining of CCR8 in Human Tissues
For Research Use Only.
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor primarily expressed on regulatory T cells (Tregs), particularly within the tumor microenvironment (TME), as well as on other immune cells like Th2 cells and natural killer cells.[1] Its interaction with its primary ligand, CCL1, plays a crucial role in mediating immune cell trafficking, chemotaxis, and the regulation of immune responses.[1][2] The upregulation of CCR8 on tumor-infiltrating Tregs is associated with an immunosuppressive TME, contributing to tumor immune evasion.[3] Consequently, CCR8 has emerged as a promising therapeutic target in oncology and inflammatory diseases. These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of CCR8 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
Note on Antibody Clone R243: While these application notes provide a general protocol for CCR8 immunohistochemistry, a specific antibody clone designated "this compound" for CCR8 could not be definitively identified in publicly available resources. The following protocol is based on validated anti-CCR8 polyclonal and monoclonal antibodies suitable for IHC. Researchers should always refer to the specific antibody datasheet for optimal results.
Quantitative Data Summary
Successful immunohistochemical staining relies on the careful optimization of experimental parameters. The following table summarizes recommended starting concentrations and conditions for commercially available anti-CCR8 antibodies validated for IHC on human FFPE tissues.
| Antibody Type | Recommended Dilution/Concentration | Antigen Retrieval Method | Incubation Time (Primary Antibody) |
| Rabbit Polyclonal | 1:100 - 1:1000 | Heat-Induced Epitope Retrieval (HIER) with EDTA-based buffer (pH 8.0) | 60 minutes at room temperature or overnight at 4°C |
| Rabbit Polyclonal | 28 µg/mL | Heat-Induced Epitope Retrieval (HIER) | 60 minutes at room temperature |
CCR8 Signaling Pathway
The binding of the chemokine CCL1 to its receptor CCR8, a G protein-coupled receptor, initiates a signaling cascade that is pivotal for the migration and function of regulatory T cells (Tregs) and other immune cells. This pathway is a key regulator of immune responses, particularly within the tumor microenvironment.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps for performing immunohistochemistry to detect CCR8 in formalin-fixed, paraffin-embedded tissue sections.
Detailed Experimental Protocol: Immunohistochemical Staining of CCR8
This protocol provides a general guideline for the detection of CCR8 in FFPE human tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded human tissue sections (4-5 µm) on positively charged slides
-
Xylene, histology grade
-
Ethanol (100%, 95%, 70%), histology grade
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS)
-
Primary Antibody: Anti-CCR8 antibody (refer to Table 1 for starting dilutions)
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene: 2 changes for 5 minutes each.
-
Incubate in 100% ethanol: 2 changes for 3 minutes each.
-
Incubate in 95% ethanol: 1 change for 3 minutes.
-
Incubate in 70% ethanol: 1 change for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in the appropriate antigen retrieval buffer.
-
Heat the slides in a water bath, steamer, or pressure cooker to 95-100°C for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with wash buffer (TBS-T) for 5 minutes.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse slides with wash buffer (TBS-T) for 2 changes of 5 minutes each.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CCR8 primary antibody to the optimized concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (TBS-T) for 3 changes of 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with wash buffer (TBS-T) for 3 changes of 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the slides with the DAB substrate until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
-
-
Counterstaining:
-
Immerse the slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear the slides in xylene.
-
Apply a drop of mounting medium and place a coverslip.
-
-
Visualization:
-
Examine the slides under a light microscope. CCR8 staining is expected to be localized to the cell membrane of positive cells.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining or Weak Staining | Incorrect primary antibody dilution. | Optimize antibody concentration by testing a range of dilutions. |
| Inadequate antigen retrieval. | Ensure proper pH of the retrieval buffer and optimize heating time and temperature. | |
| Primary antibody not suitable for IHC-P. | Confirm that the antibody is validated for use in formalin-fixed, paraffin-embedded tissues. | |
| High Background Staining | Primary antibody concentration too high. | Decrease the primary antibody concentration. |
| Incomplete blocking. | Increase the blocking time or use a different blocking agent. | |
| Endogenous peroxidase activity not fully quenched. | Increase the incubation time in hydrogen peroxide block. | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample. |
| Tissue dried out during the procedure. | Keep the slides in a humidified chamber during incubations and do not allow them to dry. |
References
Application Notes and Protocols: CRISPR-Cas9 Knockout of CCR8 to Validate R243 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases.[1][2] It is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), where it contributes to an immunosuppressive tumor microenvironment.[3][4][5][6] The interaction of CCR8 with its primary ligand, CCL1, promotes Treg migration and enhances their suppressive functions.[1][3][7] Consequently, targeting the CCR8-CCL1 axis is a key strategy for developing novel cancer immunotherapies.[2]
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 technology to knockout the CCR8 gene in T cells. This powerful gene-editing tool allows for the creation of a clean cellular model to validate the on-target effects of CCR8 inhibitors, such as R243. This compound is a potent and selective small molecule antagonist of CCR8 that inhibits the CCL1-CCR8 interaction, downstream signaling, and chemotaxis.[3][7][8][9][10][11] By comparing the cellular responses of wild-type and CCR8 knockout T cells to this compound, researchers can definitively attribute the compound's activity to its intended target.
Data Presentation
Table 1: In Vitro Effects of CCR8 Antagonist this compound
| Parameter | Cell Type | Treatment | Effect | Quantitative Data | Reference |
| Calcium Flux | CCR8-CHO cells | CCL1 + this compound | Inhibition of CCL1-induced Ca2+ flux | Dose-dependent inhibition | [10] |
| Chemotaxis | CCR8-CHO cells | CCL1 + this compound | Inhibition of CCL1-driven cell migration | Dose-dependent inhibition | [3][9] |
| Cytokine Secretion | Wild-Type Peritoneal Macrophages | LPS + this compound | Attenuated secretion of TNF-α, IL-6, and IL-10 | - | [3] |
| Signaling Pathway | Wild-Type Peritoneal Macrophages | LPS + this compound | Suppressed c-jun N-terminal kinase (JNK) activity and NF-κB signaling | - | [3] |
Table 2: In Vivo Effects of CCR8 Antagonist this compound
| Parameter | Animal Model | Treatment | Effect | Quantitative Data | Reference |
| Analgesia | Male Swiss mice | CCL1 + this compound (0.1-1 mg/kg, i.p.) | Dose-dependent inhibition of CCL1-evoked thermal analgesia | - | [3] |
Table 3: Characterization of CCR8 Expression in T cells
| Cell Type | Condition | CCR8 Expression Level | Method | Reference |
| Human Tumor-Infiltrating Tregs | Lung Cancer | Highest compared to other tissues | Flow Cytometry | [12] |
| Human Peripheral Blood Tregs | Healthy Donors | Low to undetectable | Flow Cytometry | [12][13] |
| Mouse Tumor-Infiltrating Tregs | LLC-OVA tumors | ~40% of Tregs are CCR8+ | Flow Cytometry | [13] |
| Human Lung Cancer Tregs | Tumor Tissue | Higher than in normal tissue, PBMCs, and lymph nodes | Flow Cytometry | [12] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of CCR8 in Human Primary T Cells
This protocol details the generation of CCR8 knockout (KO) in primary human T cells using ribonucleoprotein (RNP) delivery via electroporation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
T cell isolation kit (e.g., negative selection kit)
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
Recombinant human IL-2
-
CRISPR-Cas9 components:
-
Synthetic single guide RNA (sgRNA) targeting CCR8 (multiple guides should be tested)
-
Recombinant Cas9 nuclease
-
-
Electroporation system and compatible buffers
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, and IL-2)
-
Flow cytometer and anti-CCR8 antibody for validation
Methodology:
-
Isolation and Activation of T Cells:
-
Isolate T cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Activate the isolated T cells with anti-CD3/CD28 beads or plate-bound antibodies at a concentration of 1x10^6 cells/mL in complete culture medium supplemented with recombinant human IL-2 (e.g., 100 U/mL).
-
Incubate for 48-72 hours at 37°C and 5% CO2. Activated T cells will form blasts.
-
-
Preparation of CRISPR-Cas9 Ribonucleoprotein (RNP) Complexes:
-
Resuspend lyophilized sgRNA in nuclease-free buffer to a stock concentration of 100 µM.
-
For each electroporation reaction, mix the sgRNA and Cas9 nuclease (e.g., at a 3:1 molar ratio) in an appropriate buffer.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Electroporation of T Cells:
-
Harvest the activated T cells and wash them with PBS.
-
Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 1x10^7 cells/mL).
-
Add the pre-formed RNP complexes to the cell suspension and gently mix.
-
Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for primary T cells.
-
Immediately after electroporation, add pre-warmed culture medium to the cuvette and transfer the cells to a culture plate.
-
-
Post-Electroporation Culture and Expansion:
-
Culture the electroporated T cells in complete medium supplemented with IL-2.
-
Change the medium every 2-3 days to remove dead cells and replenish nutrients.
-
Expand the cells for 5-7 days to allow for gene editing and protein turnover.
-
-
Validation of CCR8 Knockout:
-
Harvest a fraction of the cultured cells.
-
Stain the cells with a fluorescently labeled anti-CCR8 antibody.
-
Analyze the cells by flow cytometry to determine the percentage of CCR8-negative cells compared to a non-electroporated or control sgRNA-treated sample.
-
Genomic DNA can also be isolated to confirm the presence of insertions or deletions (indels) at the CCR8 locus using techniques like Sanger sequencing or next-generation sequencing.
-
Protocol 2: Validation of this compound Effects in Wild-Type vs. CCR8 KO T Cells
This protocol describes functional assays to confirm that the effects of this compound are CCR8-dependent.
Materials:
-
Wild-type (WT) and CCR8 KO primary T cells (generated using Protocol 1)
-
This compound compound
-
CCL1 chemokine
-
Chemotaxis assay system (e.g., Transwell plates)
-
Calcium flux assay reagents (e.g., Fluo-4 AM)
-
Flow cytometer
Methodology:
-
Chemotaxis Assay:
-
Plate WT and CCR8 KO T cells in the upper chamber of a Transwell plate.
-
In the lower chamber, add media containing a chemoattractant concentration of CCL1, with or without varying concentrations of this compound.
-
Incubate the plate for 2-4 hours at 37°C.
-
Quantify the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.
-
Expected Outcome: this compound should inhibit the migration of WT T cells towards CCL1 in a dose-dependent manner. CCR8 KO T cells should not migrate towards CCL1, and this compound should have no effect on their basal migration.
-
-
Calcium Flux Assay:
-
Load WT and CCR8 KO T cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Establish a baseline fluorescence reading on a flow cytometer.
-
Add CCL1 to the cell suspension and record the change in fluorescence over time, indicating calcium influx.
-
To test the inhibitory effect of this compound, pre-incubate the WT cells with the compound for a designated time before adding CCL1.
-
Expected Outcome: CCL1 should induce a rapid increase in intracellular calcium in WT T cells, which should be blocked by pre-treatment with this compound. CCR8 KO T cells should not exhibit a calcium flux in response to CCL1.
-
Visualizations
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | inhibitor of CCR8 signaling | CAS 688352-84-3 | CCR8 Antagonist | 美国InvivoChem [invivochem.cn]
- 10. This compound | CCR8 Antagonist | MCE [medchemexpress.cn]
- 11. The impact of CCR8+ regulatory T cells on cytotoxic T cell function in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic depletion of CCR8+ tumor-infiltrating regulatory T cells elicits antitumor immunity and synergizes with anti-PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting In Vivo Efficacy of R243
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo efficacy of the investigational compound R243. The following resources are designed to help identify potential issues and systematically troubleshoot your experiments.
Frequently Asked Questions (FAQs)
Q1: Our in vitro studies with this compound showed promising results, but we are not observing the expected efficacy in our in vivo models. What are the common reasons for this discrepancy?
A1: The transition from in vitro to in vivo is a complex step where many factors can influence a compound's efficacy. Common reasons for in vitro/in vivo discrepancies include issues with pharmacokinetics (PK) and pharmacodynamics (PD), such as poor absorption, rapid metabolism, inefficient distribution to the target tissue, or rapid clearance from the body. Other factors could be related to the animal model itself, the formulation of this compound, or off-target effects that are not apparent in cell-based assays. It is crucial to systematically evaluate each of these possibilities.[1][2]
Q2: How can we determine if the issue with this compound is related to its formulation or solubility?
A2: An improper formulation can lead to poor solubility and bioavailability, preventing the compound from reaching its target in effective concentrations.[1] First, review the physicochemical properties of this compound, including its solubility in the vehicle used for administration. It's important to ensure that the formulation is suitable for the chosen route of administration (e.g., oral, intravenous).[1] Signs of formulation issues include precipitation of the compound upon administration or inconsistent results between animals. Consider conducting a simple solubility test of the formulation prior to administration.
Q3: What initial steps should we take to investigate the pharmacokinetics (PK) of this compound in our animal model?
A3: A pilot PK study is a critical first step. This involves administering a single dose of this compound to a small cohort of animals and collecting blood samples at various time points. These samples are then analyzed to determine the concentration of this compound over time. Key parameters to assess include the maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2). This data will help you understand if this compound is being absorbed and how long it remains in circulation.[3]
Q4: Could off-target effects of this compound be masking its intended efficacy in vivo?
A4: Yes, off-target effects can sometimes lead to unexpected toxicity or physiological responses that counteract the intended therapeutic effect.[4][5][6][7] These effects may not be observed in simplified in vitro systems. A thorough literature review for compounds with similar structures or mechanisms of action may provide clues about potential off-targets. In some cases, specialized in vivo screening or profiling against a panel of receptors and enzymes may be necessary to identify unintended interactions.
Troubleshooting Guides
Guide 1: Investigating Suboptimal Exposure
If you suspect that this compound is not reaching its target in sufficient concentrations, follow these steps:
Troubleshooting Workflow for Suboptimal Exposure
References
- 1. criver.com [criver.com]
- 2. Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing drug efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Understanding R243: A Focus on Toxicity of a Novel Cyanobacterial Toxin
Disclaimer: The information provided below is for research and informational purposes only and does not constitute medical or professional advice. The substance referred to as "R243" in this context is a toxin produced by the cyanobacterium Limnothrix AC0243 and is not a therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: Based on available scientific literature, "this compound" does not appear to be a designated therapeutic compound. The term likely refers to studies involving the cyanobacterium strain Limnothrix AC0243. This bacterium produces a novel toxin, which has been provisionally named "Limnothrixin".[1][2] This toxin has been shown to have toxic effects in laboratory studies.[1][2]
Q2: What are the known toxic effects of the toxin from Limnothrix AC0243?
A2: Studies on aqueous extracts of Limnothrix AC0243 have demonstrated acute toxicity in mice. The primary observed effects include widespread cellular necrosis (cell death) in the liver, kidneys, and gastrointestinal tract within 24 hours of exposure.[1][2] Sub-lethal effects were observed to last for at least 7 days.[2]
Troubleshooting Experimental Issues
Q1: I am observing unexpected levels of cytotoxicity in my in vitro experiments with extracts from Limnothrix species. What could be the cause?
A1: If you are working with Limnothrix extracts and observing high cytotoxicity, it is possible that the strain you are using produces toxins. Limnothrix AC0243 is one such strain known to produce a potent toxin that does not correspond to previously known cyanobacterial toxins.[1][2] It is crucial to characterize the specific strain and its potential for toxin production.
Q2: My in vivo studies with Limnothrix AC0243 extracts show multi-organ damage. How can I investigate the specific mechanism?
A2: The observed multi-organ toxicity, particularly in the liver, kidneys, and gastrointestinal tract, suggests a systemic effect of the toxin.[1][2] To investigate the mechanism, consider the following experimental approaches:
-
Histopathology: Detailed microscopic examination of the affected organs to characterize the nature and extent of cellular damage.
-
Biomarker Analysis: Measure serum levels of liver enzymes (e.g., ALT, AST), kidney function markers (e.g., creatinine, BUN), and markers of gastrointestinal damage to quantify the organ injury.
-
Mechanism of Action Studies: Investigate the molecular pathways involved in the observed cytotoxicity. This could include assays for apoptosis, necrosis, oxidative stress, and inhibition of protein synthesis.
Experimental Protocols
While detailed, step-by-step protocols for the original toxicity studies on Limnothrix AC0243 are not fully available in the provided search results, a general methodology for assessing the toxicity of cyanobacterial extracts can be outlined.
General Protocol for In Vivo Acute Toxicity Assessment of a Cyanobacterial Extract
-
Preparation of Extract:
-
Culture the Limnothrix AC0243 strain under controlled laboratory conditions.
-
Harvest the cyanobacterial cells by centrifugation.
-
Lyse the cells (e.g., by freeze-thawing, sonication) to release intracellular toxins.
-
Prepare an aqueous extract and clarify it by centrifugation or filtration.
-
Determine the concentration of the extract.
-
-
Animal Model:
-
Use a suitable animal model, such as male Balb/c mice, as reported in the original studies.[1]
-
Acclimatize the animals to the laboratory conditions before the experiment.
-
-
Administration of Extract:
-
Administer the aqueous extract to the animals via a relevant route, such as intraperitoneal injection.[1]
-
Include a control group that receives a vehicle injection (the solution without the extract).
-
-
Observation and Monitoring:
-
Monitor the animals for clinical signs of toxicity and mortality over a defined period (e.g., 24 hours for acute effects and longer for sub-lethal effects).[2]
-
-
Pathological and Biochemical Analysis:
-
At the end of the observation period, euthanize the animals.
-
Collect blood samples for hematological and serum biochemical analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, gastrointestinal tract, etc.) for histopathological examination.
-
Data Presentation
Table 1: Summary of Toxicological Findings for Limnothrix AC0243 Extract
| Parameter | Observation | Reference(s) |
| Organism | Limnothrix AC0243 (Cyanobacterium) | [1][2] |
| Toxin (provisional) | "Limnothrixin" | [2] |
| Animal Model | Male Balb/c mice | [1] |
| Route of Exposure | Intraperitoneal injection of aqueous extract | [1] |
| Primary Toxic Effect | Acute cellular necrosis | [1][2] |
| Affected Organs | Liver, Kidneys, Gastrointestinal tract | [1][2] |
| Time to Effect | Within 24 hours for acute effects | [2] |
| Sub-lethal Effects | Lasted at least 7 days | [2] |
Visualizations
Caption: Toxic effects of Limnothrix AC0243 extract.
Caption: General workflow for in vivo toxicity testing.
References
R243 Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to the CCR8 antagonist, R243, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected solubility in DMSO?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 8 (CCR8).[1][2] It functions by inhibiting the interaction between CCR8 and its ligand, CCL1, thereby blocking downstream signaling and chemotaxis.[1][3] The molecular formula for this compound is C21H27NO4, with a molecular weight of 357.44 g/mol . Published data indicates that the solubility of this compound in fresh, anhydrous DMSO is approximately 71 mg/mL, which corresponds to a molar concentration of about 198.63 mM.[2]
Q2: I've prepared a stock solution of this compound in DMSO, but I'm observing precipitation. What could be the cause?
A2: Several factors can contribute to the precipitation of this compound in a DMSO stock solution. These include:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Incorrect Solvent Grade: Using a lower grade of DMSO that is not anhydrous or cell culture grade can introduce impurities and water, leading to solubility problems.
-
Concentration Exceeding Solubility Limit: Attempting to prepare a stock solution at a concentration higher than the established solubility limit of 71 mg/mL can result in the compound not fully dissolving or precipitating out over time.
-
Low Temperature: DMSO has a relatively high freezing point (16-19 °C). If the laboratory environment is cool, the DMSO may begin to solidify, causing the dissolved this compound to precipitate.
-
Improper Storage: Storing the DMSO stock solution improperly (e.g., not tightly sealed, at the wrong temperature) can lead to water absorption or degradation over time.
Q3: How should I properly store my this compound powder and DMSO stock solutions?
A3: To ensure the stability and solubility of this compound, follow these storage guidelines:
-
This compound Powder: Store the solid compound in a dry, dark place. For short-term storage (days to weeks), 0-4 °C is recommended. For long-term storage (months to years), store at -20 °C.[4]
-
This compound in DMSO Stock Solution: Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Ensure the vials are tightly sealed to prevent moisture absorption.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with this compound in DMSO.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder does not dissolve completely in DMSO. | 1. Concentration is too high. 2. Inadequate mixing. 3. Low-quality or hydrated DMSO. | 1. Ensure the target concentration does not exceed 71 mg/mL. 2. Vortex the solution for several minutes. 3. Gently warm the solution in a water bath (37°C) for a short period. 4. Use a fresh, unopened bottle of anhydrous, cell culture-grade DMSO. 5. Briefly sonicate the solution to aid dissolution.[1] |
| Precipitation observed in the DMSO stock solution after storage. | 1. Water absorption. 2. Storage temperature is too low, causing DMSO to freeze. 3. Stock solution is supersaturated. | 1. Ensure vials are tightly sealed with parafilm. 2. If frozen, gently warm the solution to room temperature to redissolve the this compound. 3. If precipitation persists, centrifuge the vial to pellet the precipitate and use the clear supernatant. Consider preparing a fresh, lower concentration stock. |
| Precipitation occurs when diluting the DMSO stock into aqueous media. | 1. "Solvent-shift" precipitation due to the poor aqueous solubility of this compound. | 1. Decrease the final concentration of DMSO in the aqueous medium (ideally ≤ 0.1%). 2. Add the this compound/DMSO stock to the aqueous buffer dropwise while vortexing to ensure rapid mixing. 3. Consider using a co-solvent in your aqueous buffer, such as 20% SBE-β-CD in saline, which has been shown to maintain this compound in solution at concentrations of at least 2.08 mg/mL with 10% DMSO.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 357.44 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile, amber glass vial or polypropylene (B1209903) tube
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For a 1 mL of 10 mM stock solution, the required mass is:
-
Mass (g) = 0.010 mol/L * 1 L * 357.44 g/mol = 0.00357 g = 3.57 mg
-
-
Weigh this compound: Accurately weigh 3.57 mg of this compound powder and transfer it to the sterile vial.
-
Add DMSO: Add 1 mL of anhydrous, cell culture-grade DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the powder is completely dissolved.
-
(Optional) Gentle Warming/Sonication: If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes or sonicate for a few minutes.[1]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Dilution of this compound DMSO Stock into Aqueous Buffer
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
Procedure:
-
Prepare the aqueous buffer: Dispense the required volume of aqueous buffer into a sterile tube.
-
Vortex the buffer: While continuously vortexing the aqueous buffer at a moderate speed, slowly add the required volume of the this compound/DMSO stock solution dropwise.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider reducing the final concentration of this compound or the percentage of DMSO.
This compound Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of CCR8, a G protein-coupled receptor (GPCR).[1][2] The primary ligand for CCR8 is the chemokine CCL1.[5] The binding of CCL1 to CCR8 on immune cells, such as regulatory T cells (Tregs) and macrophages, initiates a signaling cascade that promotes chemotaxis (cell migration) and modulates inflammatory responses.[6][7]
This compound exerts its inhibitory effect by blocking the interaction between CCL1 and CCR8. This blockade prevents the activation of downstream signaling pathways, including:
-
Calcium Mobilization: Inhibition of CCL1-induced intracellular calcium flux.[7]
-
MAPK/JNK Pathway: Suppression of c-jun N-terminal kinase (JNK) activity, which is a key component of the mitogen-activated protein kinase (MAPK) pathway.[7]
-
NF-κB Signaling: Attenuation of the nuclear factor-κB (NF-κB) signaling pathway.[7]
By inhibiting these pathways, this compound can reduce the production of certain cytokines, such as TNF-α, IL-6, and IL-10, and inhibit the migration of CCR8-expressing cells.[1][7]
Caption: this compound inhibits the CCL1-CCR8 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CCR8 (gene) - Wikipedia [en.wikipedia.org]
- 6. What are CCR8 modulators and how do they work? [synapse.patsnap.com]
- 7. Chemokine Receptor CCR8 Is Required for Lipopolysaccharide-Triggered Cytokine Production in Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of R243 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor R243, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with the known on-target activity of this compound. Could this be due to off-target effects?
A1: Yes, observing a phenotype that deviates from the expected on-target effect is a common indicator of potential off-target activity, especially when using high concentrations of a compound. To investigate this, a systematic approach is recommended. The initial step is often a broad kinase panel screening to identify potential off-target interactions. This provides a wide survey of potential interactions and can guide more focused follow-up studies.[1]
Q2: Our initial kinase screening panel identified several potential off-target kinases for this compound. What are the recommended next steps for validation?
A2: Hits from a primary screen require thorough validation to confirm they are genuine off-target interactions. The following steps are recommended:
-
Determine Dose-Response Relationship: Conduct IC50 or Ki determinations for the identified kinases to understand the concentration at which these off-target effects occur.
-
Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary screen was a biochemical assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.[1]
-
Cell-Based Assays: Investigate if this compound engages the off-target kinase in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement within cells.[1]
Q3: We have confirmed that this compound engages an off-target kinase in cells. How can we determine if this interaction is responsible for the observed phenotype?
A3: To link a specific off-target interaction to a cellular phenotype, consider the following approaches:
-
Chemical Proteomics: Techniques like affinity chromatography using an immobilized version of this compound can help pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.[1]
-
Phenotypic Screening Comparison: Compare the observed phenotype with databases of phenotypes induced by well-characterized tool compounds that are known to inhibit the identified off-target kinase.
-
Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the suspected off-target kinase. If the phenotype is rescued or mimicked, it provides strong evidence for the off-target interaction being causative.
Troubleshooting Guide
Issue 1: Discrepancy between Biochemical Potency and Cellular Activity
You may observe high potency in a biochemical assay (e.g., low IC50 against the purified off-target kinase) but weaker or no activity in a cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess the compound's physicochemical properties (e.g., logP, polar surface area). Perform a cell permeability assay (e.g., PAMPA).[1] |
| Compound Efflux | Use cell lines with and without known efflux transporters (e.g., P-gp) to see if cellular potency changes.[1] |
| Cellular Metabolism | Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS.[1] |
| Target Not Expressed | Confirm the expression of the off-target protein in the cell line being used via western blot or qPCR.[1] |
Issue 2: High Background or False Positives in Off-Target Screening
High background noise or a large number of false positives in a kinase screening panel can obscure true off-target hits.
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | Test this compound solubility in the assay buffer. Include detergents like Triton X-100 or Tween-20 in the assay buffer to prevent aggregation. |
| Assay Interference | Run control experiments without the kinase to check for direct effects of this compound on the detection reagents (e.g., ATP, substrate, antibody). |
| Non-specific Inhibition | Counterscreen against a panel of unrelated enzymes to assess the specificity of the observed inhibition. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
This protocol provides a generalized method for assessing the inhibitory effect of this compound on a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a reaction mixture containing the kinase, substrate (e.g., a peptide or protein), and [γ-³³P]ATP.
-
-
Assay Procedure:
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the reaction mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the engagement of an off-target kinase by this compound in a cellular environment.[1]
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat one set of cells with a high concentration of this compound and another set with a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures for a defined period (e.g., 3 minutes).
-
Cool the tubes on ice.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.[1]
-
-
Detection:
-
Analyze the amount of soluble target protein remaining in the supernatant by Western blot or ELISA.[1]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
-
Visualizations
Caption: General workflow for investigating off-target effects of this compound.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
Technical Support Center: Troubleshooting Inconsistent Results with R243 in Primary Human T Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the CCR8 antagonist, R243, in primary human T cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in human T cells?
A1: this compound is a potent and selective antagonist for the C-C chemokine receptor 8 (CCR8).[1][2][3] Its primary mechanism of action is the inhibition of the interaction between CCR8 and its ligand, CCL1. This blockage disrupts downstream signaling pathways, thereby inhibiting the migration (chemotaxis) of T cell subsets that express CCR8.[1][2] CCR8 is preferentially expressed on tumor-infiltrating regulatory T cells (Tregs), making this compound a valuable tool for studying and potentially modulating the immunosuppressive tumor microenvironment.[4][5][6][7]
Q2: We are observing high variability in the inhibition of Treg migration with this compound between different donors. Why is this happening?
A2: High inter-individual variability is a known challenge when working with primary human T cells.[8] Several factors can contribute to this:
-
Donor-Specific Differences in CCR8 Expression: The percentage of CCR8-expressing Tregs can vary significantly among individuals. This can be influenced by the donor's age, genetics, and underlying immune status.
-
Variability in Treg Function: The intrinsic migratory and suppressive capacity of Tregs can differ between donors.[9]
-
Differential Sensitivity to this compound: Genetic polymorphisms in CCR8 or related signaling molecules could potentially alter the binding affinity or downstream effects of this compound.
To mitigate this, it is recommended to screen multiple donors and group them based on their baseline CCR8 expression or migratory potential. Always include appropriate controls for each donor.
Q3: Our primary T cells show decreased viability after treatment with this compound. What could be the cause?
A3: While this compound is designed to be a specific CCR8 antagonist, off-target effects or issues with the experimental setup can lead to decreased cell viability. Consider the following:
-
Compound Toxicity: At high concentrations, this compound or its solvent (typically DMSO) may induce cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell type and assay duration.[10] Most primary cell cultures are sensitive to DMSO, and the final concentration should ideally be kept below 0.5%.[11][12][13]
-
Compound Stability and Solubility: this compound may precipitate out of solution in your cell culture medium, leading to inconsistent effective concentrations and potential toxicity from aggregates. Ensure the compound is fully dissolved in the final medium.[1][3] Information from suppliers suggests that sonication may be required for complete dissolution in DMSO.[3]
-
Off-Target Effects: Although not extensively documented for this compound, small molecule inhibitors can sometimes have off-target effects on pathways essential for cell survival.[10] If you suspect off-target toxicity, consider using a structurally different CCR8 antagonist as a control.
Q4: We are not observing any effect of this compound on our Treg migration assay. What are some potential reasons?
A4: A lack of effect could be due to several factors related to the compound, the cells, or the assay setup:
-
Inactive Compound: Ensure the this compound stock solution is stored correctly (e.g., at -80°C for long-term storage) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[2] Prepare fresh dilutions for each experiment.
-
Suboptimal Assay Conditions: The concentration of the chemoattractant (CCL1) might be too high, outcompeting the antagonist. Perform a titration of both CCL1 and this compound to find the optimal concentrations for your assay.
-
Low CCR8 Expression: The primary Tregs you are using may have low or no CCR8 expression. It is essential to verify CCR8 expression on your target cells by flow cytometry before conducting functional assays.
-
Incorrect Assay Setup: Review your chemotaxis assay protocol for potential issues such as incorrect pore size of the transwell insert, insufficient incubation time, or problems with establishing the chemokine gradient.[14][15]
Troubleshooting Guides
Inconsistent Inhibition of Treg Migration
| Symptom | Possible Cause | Recommended Solution |
| High variability in this compound efficacy between donors | Donor-to-donor differences in CCR8 expression and Treg function.[8] | Screen multiple donors and characterize baseline CCR8 expression and migratory capacity. Normalize this compound inhibition to the baseline migration of each donor's cells. |
| This compound works in some experiments but not others | Inconsistent preparation of this compound stock or working solutions. Compound degradation. | Prepare fresh working solutions of this compound for each experiment from a properly stored stock. Aliquot the stock solution to minimize freeze-thaw cycles.[2] |
| Partial or weak inhibition of migration | Suboptimal concentration of this compound or too high concentration of CCL1. | Perform a matrix titration of both this compound and CCL1 to determine the optimal concentrations for achieving significant and reproducible inhibition. |
| No inhibition of migration | Low or absent CCR8 expression on Tregs. Inactive this compound. | Confirm CCR8 expression on your primary Treg population using a validated flow cytometry panel. Test the activity of your this compound on a cell line known to express CCR8 and respond to CCL1. |
Poor Cell Viability After this compound Treatment
| Symptom | Possible Cause | Recommended Solution |
| Increased cell death at higher this compound concentrations | Compound cytotoxicity. | Perform a dose-response curve to determine the IC50 and a non-toxic working concentration. Use a viability dye (e.g., 7-AAD, Propidium Iodide) in your flow cytometry panel. |
| Cell death observed even at low this compound concentrations | High DMSO concentration in the final culture medium.[11][12][13] | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Include a vehicle control (DMSO only) to assess solvent toxicity.[11] |
| Precipitate observed in the culture medium | Poor solubility of this compound in the cell culture medium. | Visually inspect the medium for any precipitate after adding this compound. Consider using a lower concentration or a different formulation if solubility is an issue.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Prepare this compound Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Sonicate if necessary to ensure complete dissolution.[3] Store aliquots at -80°C.[2]
-
Isolate Primary Human Tregs: Isolate CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using negative selection kits. Subsequently, enrich for Tregs (CD4+CD25+CD127lo/-) using fluorescence-activated cell sorting (FACS) or magnetic-activated cell sorting (MACS).
-
Set up Dose-Response Experiment:
-
Prepare a serial dilution of this compound in your complete T cell culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 1 nM).
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Seed the isolated Tregs in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Add the different concentrations of this compound to the wells.
-
-
Assess Cell Viability: After 24-72 hours of incubation (depending on your planned assay duration), assess cell viability using a suitable method, such as a resazurin-based assay or flow cytometry with a viability dye.
-
Determine Optimal Concentration: The optimal concentration for your functional assays will be the highest concentration that does not significantly impact cell viability.
Protocol 2: Treg Chemotaxis (Migration) Assay
-
Prepare Cells: Isolate primary human Tregs as described above. Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare this compound and CCL1:
-
Prepare a working solution of this compound in serum-free medium at 2x the desired final concentration.
-
Prepare a working solution of recombinant human CCL1 (chemoattractant) in serum-free medium. The optimal concentration should be determined empirically but is typically in the range of 50-200 ng/mL.
-
-
Set up Transwell Plate:
-
Use a transwell plate with a 5 µm pore size for T cells.[14]
-
Add the CCL1 solution to the lower chamber of the transwell plate.
-
In control wells, add serum-free medium without CCL1 to the lower chamber.
-
-
Incubate Cells with this compound: Mix equal volumes of the Treg suspension and the 2x this compound working solution. Incubate for 30 minutes at 37°C. For the control group, mix Tregs with serum-free medium.
-
Perform Migration: Add the this compound-treated or control Treg suspension to the upper chamber of the transwell plate.
-
Incubate: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantify Migration:
-
Carefully remove the upper chamber.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell counter or by flow cytometry.
-
Protocol 3: Flow Cytometry Panel for Human Treg Identification and Characterization
| Marker | Fluorochrome | Purpose |
| CD3 | e.g., APC-H7 | T cell lineage marker |
| CD4 | e.g., PerCP | Helper T cell lineage marker |
| CD25 | e.g., PE | Treg identification (high expression) |
| CD127 | e.g., Alexa Fluor 700 | Treg identification (low/negative expression) |
| FoxP3 | e.g., Alexa Fluor 647 | Treg lineage-defining transcription factor (intracellular stain) |
| CCR8 | e.g., PE-Cy7 | Target receptor for this compound |
| Viability Dye | e.g., 7-AAD | To exclude dead cells |
This is a basic panel. Additional markers for Treg function (e.g., CTLA-4, GITR) or activation (e.g., CD69) can be included as needed.[16][17]
Mandatory Visualizations
Caption: this compound blocks CCL1-induced Treg migration by antagonizing the CCR8 receptor.
References
- 1. This compound | CCR8 Antagonist | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CCR | TargetMol [targetmol.com]
- 4. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCR8 marks highly suppressive Treg cells within tumours but is dispensable for their accumulation and suppressive function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interindividual variation in human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. benchchem.com [benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. corning.com [corning.com]
- 15. yeasenbio.com [yeasenbio.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent R243 degradation in long-term storage
This guide provides best practices and troubleshooting advice for the long-term storage and handling of the photosensitive small molecule inhibitor R243 to ensure its stability and efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximum stability, this compound should be stored in its solid (powder) form at -20°C or -80°C, protected from light.[1] When stored as a stock solution in a suitable solvent like DMSO, it should also be kept at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[2][3]
Q2: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution is a common sign of chemical degradation, likely due to oxidation or photodegradation.[2] This can be triggered by exposure to light or air. It is strongly recommended to perform a quality control check or discard the solution and prepare a fresh one from solid stock.[2]
Q3: I see precipitation in my stock solution after thawing. What should I do?
Precipitation can occur if the compound's solubility limit is exceeded at low temperatures or due to solvent issues.[2] To resolve this, warm the solution gently to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, do not use the solution. To prevent this, consider storing solutions at a slightly lower concentration and always ensure the compound is fully dissolved before use.[2] Avoid repeated freeze-thaw cycles which can exacerbate this issue.[2][3]
Q4: How critical is light protection for this compound?
As a photosensitive compound, protecting this compound from light is critical. Exposure to UV and even visible light can induce rapid photochemical degradation, leading to a significant loss of activity.[2][4] Always store this compound, both in solid and solution form, in amber glass vials or wrap containers in aluminum foil.[2] Perform experimental manipulations in a shaded environment whenever possible.
Q5: Can I store this compound in an aqueous buffer?
Long-term storage of this compound in aqueous buffers is not recommended. Many compounds are susceptible to hydrolysis, a degradation process involving reaction with water, which can be dependent on the solution's pH.[4][5] For experiments, prepare fresh dilutions in your aqueous buffer from a non-aqueous stock solution (e.g., DMSO) immediately before use.
Q6: How many freeze-thaw cycles can a stock solution of this compound tolerate?
Ideally, stock solutions should undergo zero freeze-thaw cycles. DMSO, a common solvent, is hygroscopic and can absorb moisture from the air each time the vial is opened, potentially leading to compound degradation.[1] It is best practice to aliquot stock solutions into single-use volumes to maintain integrity.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to this compound stability.
Issue 1: Inconsistent or Diminished Experimental Results
If you observe a loss of this compound's expected biological activity or inconsistent results between experiments, compound degradation is a likely cause.[3]
Data Presentation: this compound Stability
The following tables summarize the expected stability of this compound under various storage conditions based on general principles for photosensitive small molecules.
Table 1: Stability of this compound Solid (Powder)
| Storage Condition | Light Exposure | Recommended Duration | Expected Purity after 1 Year |
| -80°C | In Dark (Amber Vial) | > 2 Years | > 99% |
| -20°C | In Dark (Amber Vial) | Up to 2 Years | > 98% |
| 4°C | In Dark (Amber Vial) | < 6 Months | ~95% |
| Room Temperature | In Dark (Amber Vial) | < 1 Month | < 90% |
| Room Temperature | Exposed to Light | < 1 Week | < 70% |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Condition | Freeze-Thaw Cycles | Recommended Duration | Expected Purity after 3 Months |
| -80°C (Aliquot) | 0 | > 6 Months | > 98% |
| -20°C (Aliquot) | 0 | Up to 6 Months | ~97% |
| -20°C (Bulk) | 5+ | < 1 Month | < 90% |
| 4°C | N/A | < 1 Week | < 85% |
| Room Temperature | N/A | < 24 Hours | < 75% |
Experimental Protocols
Protocol: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.[6][7]
Objective: To separate this compound from its impurities and degradation products and quantify its purity based on peak area.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV detector or Photodiode Array (PDA) detector[8]
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of solid this compound in Acetonitrile or DMSO.
-
If using a stock solution, dilute it to approximately 100 µg/mL with Mobile Phase A/B (50:50).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 Reverse-Phase Column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the λmax of this compound (if unknown, use a PDA detector to scan from 200-400 nm and select the wavelength of maximum absorbance).
-
Column Temperature: 30°C
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-17 min: Linear gradient from 10% to 90% B
-
17-20 min: Hold at 90% B
-
20-21 min: Linear gradient from 90% to 10% B
-
21-25 min: Hold at 10% B (re-equilibration)
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as: (Area of this compound Peak / Total Area of All Peaks) * 100%.
-
Degradation is indicated by the appearance of new peaks and a decrease in the relative area of the main this compound peak compared to a reference standard.[6]
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Technical Support Center: R243 Vehicle Control Selection
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the appropriate vehicle for in vivo experiments involving R243, a representative poorly soluble small molecule. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to facilitate successful and reproducible studies.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle, and why is the vehicle control group critical for in vivo studies with this compound?
A1: A vehicle is an inert substance used to deliver a test compound, like this compound, to a biological system.[1] The vehicle control group, which receives the vehicle alone, is crucial because many substances used to dissolve poorly soluble compounds can have their own biological effects.[1][2] These "vehicle effects" can confound experimental results, leading to misinterpretation of the drug's true efficacy and toxicity.[1] Therefore, a vehicle control group is essential to differentiate the effects of this compound from those of the delivery medium.[1]
Q2: this compound has low aqueous solubility. What are the common vehicle types for such compounds?
A2: For compounds with low water solubility like this compound, researchers typically use one of the following formulation strategies:
-
Aqueous solutions with co-solvents: Saline or buffered solutions containing agents like Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 400), or ethanol (B145695) to increase solubility.[1]
-
Suspensions: For oral administration, the drug can be suspended in an aqueous medium containing a suspending agent like Carboxymethylcellulose (CMC).[1]
-
Cyclodextrins: These molecules can form complexes with hydrophobic drugs, significantly enhancing their aqueous solubility for parenteral (injectable) administration.[1]
-
Lipid/Oil-based vehicles: For highly lipophilic compounds, oils like corn or sesame oil can be used, typically for oral or intraperitoneal routes.[1]
Q3: How do I select the most appropriate vehicle for my this compound study?
A3: Selecting the right vehicle is a multi-step process that balances solubility with biological inertness.[1] The ideal vehicle should dissolve this compound at the required concentration, be stable, non-toxic, and have minimal impact on the animal's physiology.[1] The process should involve:
-
Characterize this compound's Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents.[1]
-
Consider the Route of Administration: The choice of vehicle is highly dependent on whether the administration will be oral, intravenous (IV), intraperitoneal (IP), etc.[3]
-
Conduct a Pilot Tolerability Study: Before the main experiment, administer the vehicle alone to a small group of animals to screen for any adverse effects.[1]
Q4: What are the mandatory control groups for an in vivo study to properly account for vehicle effects?
A4: To ensure that the observed effects are due to this compound and not the vehicle, a robust experimental design must include the following control groups:
-
Untreated Control: Animals that receive no treatment, providing a baseline for normal physiological parameters.[1]
-
Vehicle Control: Animals that receive the vehicle alone, administered at the same volume, route, and frequency as the treated group. This is the most critical group for identifying vehicle-specific effects.[1]
-
Positive Control (if applicable): A group treated with a known compound that produces a well-characterized effect. This helps validate the experimental model.[1]
-
Test Groups: Groups receiving this compound dissolved or suspended in the vehicle at various dose levels.[1]
Troubleshooting Guide
Q: My this compound formulation is precipitating out of solution before or during administration. What should I do?
A:
-
Possible Cause: The solubility limit of this compound in the chosen vehicle may have been exceeded.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure you are working within the determined solubility limits for this compound in your vehicle system. Refer to your solubility screening data.
-
Improve Mixing: Use a vortex mixer or sonicator to ensure this compound is fully dissolved.[4] Gentle warming may also help if the compound is heat-stable.[4]
-
Check for pH Shifts: If your vehicle includes buffers, ensure the final pH of the formulation is not causing the compound to become insoluble.[4]
-
Use Fresh Solvents: Solvents like DMSO are hygroscopic and can absorb water from the air, which may reduce the solubility of your compound. Always use fresh, anhydrous grade solvents.[4]
-
Prepare Fresh: Formulations, especially for poorly soluble compounds, should be prepared fresh daily to minimize the risk of precipitation over time.[5]
-
Q: I am observing unexpected toxicity (e.g., sedation, irritation, weight loss) in my vehicle control group. What could be the cause?
A:
-
Possible Cause: The vehicle itself may be toxic at the concentration or volume administered.[4]
-
Troubleshooting Steps:
-
Lower Co-solvent Concentration: High concentrations of organic solvents like DMSO or PEG-400 can cause toxicity.[2] Aim to use the lowest effective concentration. For parenteral routes, the final DMSO concentration should ideally be below 10%.[3]
-
Evaluate a Different Vehicle: Some vehicles are better tolerated than others. For example, aqueous suspensions with CMC are often well-tolerated for oral administration.[6]
-
Change the Route of Administration: A vehicle may be poorly tolerated by one route (e.g., IP) but acceptable by another (e.g., oral gavage).[1]
-
Check pH and Osmolality: For injectable formulations, ensure the pH is within a physiological range (typically 6.5-7.5) and that the solution is near-isotonic to prevent tissue damage.[1]
-
Q: The therapeutic effect of this compound is inconsistent across my experiments. Could the vehicle be the problem?
A:
-
Possible Cause: Inconsistent formulation preparation or instability can lead to variable dosing.
-
Troubleshooting Steps:
-
Standardize Formulation Protocol: Ensure the formulation is prepared using the exact same procedure every time.
-
Ensure Homogeneity: If using a suspension, it is critical to ensure it is uniformly mixed before drawing each dose. Continuous stirring during administration may be necessary.[3]
-
Assess Stability: Check the stability of your formulation over the duration of your experiment. If it precipitates over time, the dose administered to the last animals in a cohort may be lower than the first.
-
Data Presentation: Vehicle Selection & Properties
Table 1: Properties of Common Vehicles for In Vivo Experiments
| Vehicle Composition | Common Use / Route | Advantages | Disadvantages & Potential Toxicities |
| Saline (0.9% NaCl) | IV, IP, SC, PO | Isotonic, well-tolerated, simple. | Not suitable for hydrophobic compounds. |
| 5-10% DMSO in Saline | IV, IP | Good solubilizing power for many compounds. | Can cause hemolysis, inflammation, and neurotoxicity at higher concentrations.[2] |
| 10-40% PEG 400 in Saline | IV, IP, PO | Good solubilizing power, generally low toxicity.[1] | Can cause neuromotor toxicity and hyperosmolality at higher concentrations.[1][2] |
| 0.5-1% CMC in Water | PO | Biologically inert, good for oral suspensions.[1] | Not suitable for parenteral routes; can affect absorption rate. |
| 40% HP-β-CD in Water | IV, IP, SC | Significantly increases aqueous solubility, generally well-tolerated. | Can have renal toxicity at very high doses. |
| Corn Oil / Sesame Oil | IP, SC, PO | Suitable for highly lipophilic compounds.[1] | Not suitable for IV administration; can have slow and variable absorption.[1] |
Table 2: Example Solubility Screening for this compound
| Vehicle | This compound Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| 0.9% Saline | < 0.01 | Insoluble |
| 10% DMSO / 90% Saline | 5.2 | Clear solution |
| 40% PEG 400 / 60% Saline | 8.5 | Clear solution |
| 40% HP-β-CD in Water | 12.1 | Clear solution |
| 0.5% CMC / 0.1% Tween 80 in Water | > 20 (as suspension) | Uniform suspension |
| Corn Oil | 15.7 | Clear solution |
Experimental Protocols
Protocol 1: Vehicle Tolerability Study
Objective: To determine the maximum tolerated dose (MTD) of a selected vehicle formulation in the study animal model. The MTD is the highest dose that does not cause unacceptable side effects.[7][8]
Methodology:
-
Animal Model: Use a small cohort of animals (n=3-5 per group) of the same species, strain, and sex as the main study.[1]
-
Groups:
-
Group 1: Untreated control.
-
Group 2: Vehicle administered at the intended volume and concentration for the efficacy study.
-
Group 3 (Optional): Vehicle administered at a higher dose (e.g., 2x) to establish a toxicity margin.
-
-
Administration: Administer the vehicle via the planned route (e.g., intraperitoneal injection) daily for 3-5 days.
-
Monitoring: Observe animals daily for clinical signs of toxicity, including:
-
Changes in body weight (a loss of >10% is often considered a humane endpoint).[9]
-
Changes in behavior (e.g., lethargy, aggression).
-
Signs of injection site irritation (e.g., redness, swelling).
-
Changes in food and water intake.
-
-
Endpoint: At the end of the study period, perform a gross necropsy to look for any abnormalities in major organs.
-
Analysis: If no significant adverse effects are observed in the intended vehicle group, the formulation is considered well-tolerated for the main study.
Protocol 2: Preparation of this compound in 10% DMSO / 40% PEG 400 / 50% Saline for IP Injection
Materials:
-
This compound compound
-
Dimethyl Sulfoxide (DMSO), sterile injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Volumes: Determine the total volume of formulation needed based on the number of animals and the dose volume (e.g., 10 mL/kg).
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it completely in DMSO. This creates a concentrated stock. Ensure the final concentration of DMSO in the vehicle will be 10%.
-
Add PEG 400: To the this compound/DMSO solution, add the required volume of PEG 400 (to make up 40% of the final volume). Vortex thoroughly until the solution is clear and homogenous.
-
Add Saline: Slowly add the sterile saline (50% of the final volume) to the mixture while continuously vortexing. This step is critical to prevent precipitation.
-
Final Checks: Visually inspect the final formulation for any signs of precipitation. The solution should be clear. Prepare this formulation fresh before each use.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Properly restrained mouse.
-
Sterile syringe (1 mL) and needle (25-27 gauge).[10]
-
Prepared this compound formulation or vehicle control.
-
70% alcohol wipe.
Procedure:
-
Restraint: Gently restrain the mouse, securing the head and body to expose the abdomen.[11]
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen. This location avoids major organs like the cecum and bladder.[11][12]
-
Disinfection: Wipe the injection site with 70% alcohol.[10]
-
Injection: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 30-45 degree angle.[11][12]
-
Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or fluid appears, withdraw the needle and reinject at a different site with a fresh needle.[10]
-
Administration: Inject the solution smoothly and withdraw the needle.
-
Post-Injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.[11]
Mandatory Visualizations
Caption: A decision-making flowchart for selecting an appropriate vehicle.
Caption: A generalized experimental workflow for in vivo studies.
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Mitigating Compensatory Signaling Pathways with R243
Welcome to the technical support center for R243. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting common experimental challenges, with a particular focus on mitigating the effects of compensatory signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the kinase "Target Kinase X" (TKX) within the [Specify Pathway, e.g., PI3K/Akt/mTOR or Ras/ERK] signaling cascade. By binding to the ATP-binding pocket of TKX, this compound prevents its phosphorylation and subsequent activation of downstream effectors, leading to reduced cell proliferation and apoptosis in susceptible cancer cell lines.
Q2: What are compensatory signaling pathways, and why are they a concern when using this compound?
A2: Compensatory signaling pathways are alternative routes that cells can activate to bypass the effects of a targeted inhibitor like this compound.[1][2][3] When the primary signaling pathway is blocked, cancer cells can adapt by upregulating parallel pathways to maintain their growth and survival, leading to acquired resistance to the drug.[2][4] Common compensatory mechanisms involve the activation of receptor tyrosine kinases (RTKs) or other key signaling nodes that converge on similar downstream effectors as the targeted pathway.[2][5]
Q3: How can I determine if compensatory signaling is occurring in my this compound-treated cells?
A3: A key indicator of compensatory signaling is a transient or incomplete response to this compound treatment. You may observe an initial decrease in cell viability or proliferation, followed by a rebound. To confirm this, you can use techniques like Western blotting to probe for the phosphorylation status of key proteins in known compensatory pathways (e.g., p-EGFR, p-HER3, p-AKT, p-ERK) after this compound treatment.[6] An increase in the phosphorylation of these proteins would suggest the activation of a compensatory loop.
Q4: What are some common compensatory pathways observed with inhibitors of the [Specify Pathway] pathway?
A4: When targeting the [e.g., PI3K/Akt/mTOR] pathway, a common compensatory mechanism is the upregulation of the Ras/MEK/ERK pathway.[2][6] This can occur through the relief of negative feedback loops. For instance, inhibition of mTORC1 can lead to the activation of PI3K/AKT signaling by relieving feedback inhibition of insulin (B600854) and IGF signaling.[2] Similarly, inhibition of the Ras/ERK pathway can sometimes lead to the activation of the PI3K/Akt/mTOR pathway.[6]
Troubleshooting Guides
Problem 1: Decreased efficacy of this compound over time in cell culture.
-
Possible Cause: Activation of a compensatory signaling pathway.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment treating your cells with this compound and harvesting cell lysates at different time points (e.g., 0, 6, 24, 48, 72 hours).
-
Western Blot Analysis: Analyze the lysates by Western blot for the phosphorylation status of key proteins in suspected compensatory pathways (e.g., p-AKT, p-ERK, p-STAT3). An increase in phosphorylation of these markers over time, concurrent with the loss of this compound efficacy, is a strong indicator of compensatory signaling.
-
Combination Treatment: Test the combination of this compound with an inhibitor of the identified compensatory pathway. For example, if you observe an increase in p-ERK, try combining this compound with a MEK inhibitor.
-
Problem 2: Inconsistent results in cell viability assays with this compound.
-
Possible Cause 1: Issues with the cell viability assay protocol.
-
Troubleshooting Steps:
-
Assay Validation: Ensure your chosen cell viability assay (e.g., MTT, MTS, CellTiter-Glo) is optimized for your cell line and experimental conditions.[7][8][9][10]
-
Seeding Density: Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment.
-
Reagent Stability: Check the expiration dates and proper storage of all assay reagents.
-
-
Possible Cause 2: Heterogeneous cell population with varying sensitivity to this compound.
-
Troubleshooting Steps:
-
Clonal Selection: If possible, perform single-cell cloning to establish a more homogeneous cell population for your experiments.
-
Flow Cytometry: Use flow cytometry to analyze the expression of the this compound target (TKX) to assess population homogeneity.
-
Problem 3: No significant downstream pathway inhibition observed by Western blot after this compound treatment.
-
Possible Cause 1: Insufficient concentration or incubation time of this compound.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to determine the optimal conditions for inhibiting the target pathway.
-
Kinase Assay: Directly measure the enzymatic activity of TKX in the presence of this compound using an in vitro kinase assay to confirm its inhibitory activity.
-
-
Possible Cause 2: Poor antibody quality or Western blot technique.
-
Troubleshooting Steps:
Data Presentation
Table 1: Effect of this compound on Cell Viability in Different Cancer Cell Lines
| Cell Line | IC50 of this compound (nM) | Target (TKX) Expression (Relative Units) |
| Cell Line A | 50 | 1.2 |
| Cell Line B | 500 | 0.5 |
| Cell Line C | >10,000 | 0.1 |
Table 2: Phospho-protein levels in response to this compound and a combination treatment in Cell Line A.
| Treatment | p-TKX (Relative to Control) | p-ERK (Relative to Control) | Cell Viability (% of Control) |
| Vehicle Control | 1.0 | 1.0 | 100% |
| This compound (100 nM) | 0.2 | 2.5 | 60% |
| MEK Inhibitor (50 nM) | 0.9 | 0.3 | 85% |
| This compound + MEK Inhibitor | 0.2 | 0.4 | 25% |
Experimental Protocols
Western Blot Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[13]
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.[11]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
In Vitro Kinase Assay
-
Reaction Setup:
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA-like format or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo).[16]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits Target Kinase X (TKX).
Caption: Activation of a compensatory pathway.
Caption: Troubleshooting experimental workflow.
References
- 1. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. novateinbio.com [novateinbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. takarabio.com [takarabio.com]
Validation & Comparative
A Comparative Analysis of TAK-243 and Anti-CCR8 Antibodies in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, novel therapeutic strategies are continuously being explored to overcome the challenges of treatment resistance and improve patient outcomes. This guide provides a detailed comparison of two distinct therapeutic modalities: TAK-243, a first-in-class small molecule inhibitor of the ubiquitin-activating enzyme (UAE), and the emerging class of anti-CCR8 monoclonal antibodies, which target tumor-infiltrating regulatory T cells (Tregs). This document aims to deliver an objective comparison of their mechanisms of action, preclinical and clinical efficacy, and the experimental frameworks used to evaluate them.
Executive Summary
TAK-243 and anti-CCR8 antibodies represent fundamentally different approaches to cancer therapy. TAK-243 targets the intracellular ubiquitin-proteasome system, inducing proteotoxic stress and cell death in cancer cells. In contrast, anti-CCR8 antibodies are a form of immunotherapy designed to modulate the tumor microenvironment by depleting immunosuppressive Tregs, thereby unleashing an anti-tumor immune response. While direct comparative trials are not available, this guide synthesizes available data to offer a parallel assessment of their potential.
Mechanism of Action
TAK-243: Inhibition of the Ubiquitin-Activating Enzyme (UAE)
TAK-243 is a potent and selective inhibitor of UAE (also known as UBA1), the apical enzyme in the ubiquitination cascade. By forming a covalent adduct with ubiquitin, TAK-243 prevents the activation and subsequent transfer of ubiquitin to downstream E2 and E3 enzymes.[1][2][3] This blockade of the entire ubiquitination pathway leads to an accumulation of unfolded and misfolded proteins, inducing the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[2][4][5] The resulting proteotoxic stress disrupts critical cellular processes, including cell cycle progression and DNA damage repair, ultimately leading to cancer cell apoptosis.[1][6]
Caption: Mechanism of TAK-243 action on the ubiquitin-proteasome system.
Anti-CCR8 Antibodies: Depletion of Tumor-Infiltrating Regulatory T cells (Tregs)
C-C chemokine receptor 8 (CCR8) is a protein receptor that is highly and selectively expressed on the surface of immunosuppressive Tregs within the tumor microenvironment (TME), with minimal expression on peripheral Tregs or other immune effector cells.[7][8][9] The ligand for CCR8, CCL1, is also present in the TME and can promote Treg migration and suppressive function.[10] Anti-CCR8 antibodies are designed to bind to CCR8 on these tumor-infiltrating Tregs and eliminate them, primarily through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[11][12] The depletion of these immunosuppressive cells is intended to shift the balance of the TME towards an anti-tumor state, enhancing the activity of cytotoxic T cells and other immune cells to attack and destroy cancer cells.[13][14]
Caption: Mechanism of anti-CCR8 antibody-mediated Treg depletion.
Comparative Efficacy Data
A direct comparison of efficacy is challenging due to the differing stages of development and mechanisms of action. The following tables summarize available quantitative data from preclinical and early-phase clinical studies.
Table 1: Preclinical Efficacy of TAK-243
| Cancer Model | Treatment | Efficacy Endpoint | Result | Citation |
| Small-Cell Lung Cancer (SCLC) Cell Lines | TAK-243 Monotherapy | EC50 | Median: 15.8 nmol/L | [1] |
| SCLC Patient-Derived Xenograft (PDX) | TAK-243 + Radiotherapy | Tumor Growth Inhibition | 91% inhibition vs. control | [1] |
| Adrenocortical Carcinoma (ACC) Cell Lines | TAK-243 Monotherapy | Activity | Potent activity observed | [2][15] |
| ACC Mouse Xenograft | TAK-243 + Venetoclax | Tumor Growth | Synergistic tumor suppressive effects | [2][15] |
| Glioblastoma (GSC2) Xenograft | TAK-243 (20 mg/kg) | Survival | Significantly prolonged survival | [16] |
| Various Cancer Cell Lines | TAK-243 Monotherapy | Cell Viability | IC50 range: 0.006 to 1.31 µM | [17] |
Table 2: Preclinical Efficacy of Anti-CCR8 Antibodies
| Cancer Model | Antibody | Treatment | Efficacy Endpoint | Result | Citation |
| Murine Colon Carcinoma (MC38) | ABT-863 | Monotherapy & Combo w/ anti-PD1 | Tumor Growth Inhibition | Significant inhibition | [18][19] |
| Murine Lung Carcinoma (CMT167) | ABT-863 | Monotherapy & Combo w/ anti-PD1 | Tumor Growth Inhibition | Significant inhibition | [19] |
| Murine Colon Carcinoma (CT26) | Anti-mouse CCR8 hIgG1 | Monotherapy | Tumor Growth Inhibition | T/C value of 0.02 (p < 0.001) | [11] |
| Humanized MC38 Model | CTM033 | Monotherapy | Tumor Growth Inhibition | Significant inhibition and Treg depletion | [12] |
| NSCLC Mouse Models | Anti-CCR8 + Anti-PD1 | Combination Therapy | Tumor Growth | Significantly reduced tumor growth | [13] |
Table 3: Clinical Efficacy of Anti-CCR8 Antibodies (Preliminary Data)
| Antibody | Cancer Type | Treatment | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
| LM-108 | Gastric Cancer (PD-1 resistant) | Combination with anti-PD-1 | 36.1% | 72.2% | [20] |
| LM-108 | Gastric Cancer (1st line failure, high CCR8) | Combination with anti-PD-1 | 87.5% | 100% | [20] |
| S-531011 | Advanced Solid Tumors (evaluable pts) | Monotherapy | 6.5% (4/62) | 32.3% (≥ 6 weeks) | [21] |
Note: Clinical data for TAK-243 from Phase I trials primarily focuses on safety, tolerability, and pharmacokinetics, with anti-tumor activity observed but not yet presented in terms of specific response rates in published literature.[22]
Experimental Protocols and Methodologies
The evaluation of both TAK-243 and anti-CCR8 antibodies involves a standard pipeline of in vitro and in vivo experiments leading to clinical trials.
Caption: A typical workflow for preclinical and clinical evaluation.
Key Preclinical Experimental Protocols
-
Cell Viability Assays (e.g., for TAK-243):
-
Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of the drug on cancer cell lines.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of TAK-243 for a specified period (e.g., 72 hours). Cell viability is assessed using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo®, which measure metabolic activity or ATP content, respectively. Data is normalized to untreated controls to calculate EC50/IC50 values.
-
-
In Vivo Tumor Growth Inhibition Studies (e.g., for both):
-
Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.
-
Methodology:
-
For TAK-243 (Xenograft Model): Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into treatment and control groups. TAK-243 or a vehicle control is administered systemically (e.g., intraperitoneally) on a defined schedule. Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis.
-
For Anti-CCR8 Antibodies (Syngeneic or Humanized Mouse Model): Murine cancer cells are implanted into immunocompetent mice (syngeneic model), or human cancer cells are used in mice with a humanized immune system. This is crucial for evaluating immunotherapy as it requires a functional immune system. The anti-CCR8 antibody or an isotype control is administered, and tumor growth is monitored. Immune cell populations within the tumor and peripheral tissues are often analyzed by flow cytometry to confirm the mechanism of action (i.e., Treg depletion).
-
-
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (for Anti-CCR8 Antibodies):
-
Objective: To confirm the ability of the anti-CCR8 antibody to mediate the killing of target cells by immune effector cells.
-
Methodology: CCR8-expressing target cells are co-cultured with effector cells (e.g., Natural Killer (NK) cells) in the presence of the anti-CCR8 antibody. Cell death of the target cells is measured, often through the release of a reporter molecule (e.g., lactate (B86563) dehydrogenase), to quantify the extent of ADCC.
-
Conclusion
TAK-243 and anti-CCR8 antibodies represent promising, yet distinct, therapeutic strategies in oncology. TAK-243 offers a novel approach by targeting the fundamental cellular process of ubiquitination, with preclinical data demonstrating broad anti-tumor activity and synergistic potential with other cancer therapies. Its efficacy is dependent on the intrinsic vulnerabilities of cancer cells to proteotoxic stress.
Anti-CCR8 antibodies, on the other hand, leverage the power of the immune system. Their efficacy is contingent on the presence of an immunosuppressive TME mediated by CCR8+ Tregs and the ability to mount an effective anti-tumor immune response upon their depletion. Preliminary clinical data for some anti-CCR8 antibodies is encouraging, particularly in immunotherapy-resistant populations.
For drug development professionals, the choice between these or similar modalities depends on the specific cancer type, its underlying biology, and the characteristics of the TME. Future research will likely explore rational combinations, potentially pairing agents like TAK-243, which can induce immunogenic cell death, with immunotherapies like anti-CCR8 antibodies to create a more robust and durable anti-cancer response. Continued investigation and data from ongoing clinical trials will be critical in defining the optimal therapeutic settings for each of these innovative approaches.
References
- 1. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bms.com [bms.com]
- 8. ascopubs.org [ascopubs.org]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Selective Depletion of CCR8+Treg Cells Enhances the Antitumor Immunity of Cytotoxic T Cells in Lung Cancer by Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. New anti-CCR8 immuno-oncology antibodies with unique binding/pharmacology | BioWorld [bioworld.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ascopubs.org [ascopubs.org]
- 21. ASCO – American Society of Clinical Oncology [asco.org]
- 22. Facebook [cancer.gov]
R243 vs. Small Molecule Inhibitors for Other Treg Targets: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting key regulatory T cell (Treg) pathways. As "R243" does not correspond to a publicly disclosed small molecule inhibitor, this guide will focus on a representative inhibitor of the master Treg transcription factor, FoxP3, and compare it with inhibitors of other critical Treg targets: STAT3, PI3Kδ, and CCR4.
Regulatory T cells (Tregs) are a critical immunosuppressive cell population that curtails anti-tumor immunity. Targeting Tregs with small molecule inhibitors is a promising strategy in cancer immunotherapy. This guide delves into the mechanisms, performance data, and experimental protocols for evaluating small molecule inhibitors targeting four key nodes in Treg biology: the lineage-defining transcription factor FoxP3, the signaling mediator STAT3, the lipid kinase PI3Kδ, and the chemokine receptor CCR4.
Targeting Treg Function: A Multi-pronged Approach
Small molecule inhibitors offer distinct advantages over antibody-based therapies, including oral bioavailability and the ability to target intracellular proteins. The inhibitors discussed in this guide represent four different strategies to modulate Treg function:
-
FoxP3 Inhibition: Directly targeting the master regulator of Treg identity and function.
-
STAT3 Inhibition: Disrupting a key signaling pathway involved in Treg differentiation and survival.
-
PI3Kδ Inhibition: Targeting a lipid kinase crucial for Treg activation and proliferation.
-
CCR4 Inhibition: Blocking the migration of Tregs into the tumor microenvironment.
The following sections will provide a detailed comparison of representative small molecule inhibitors for each of these targets.
Signaling Pathways of Treg-Targeting Small Molecule Inhibitors
The diagram below illustrates the points of intervention for the discussed small molecule inhibitors within the complex signaling network of a regulatory T cell.
Reproducibility of TAK-243 Effects Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of TAK-243 (also known as MLN7243), a first-in-class inhibitor of the Ubiquitin-Activating Enzyme (UAE or UBA1), across a variety of cancer cell lines. The reproducibility of a compound's effects is critical for its development as a therapeutic agent. This document summarizes key experimental data, details common methodologies, and visualizes the underlying molecular mechanisms and workflows to offer a comprehensive resource for researchers.
Mechanism of Action of TAK-243
TAK-243 is a potent and selective, mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE), the primary E1 enzyme in the ubiquitin-proteasome system (UPS).[1][2] The UPS is crucial for maintaining cellular protein homeostasis, and its dysregulation is a common feature in many cancers.[1][3]
TAK-243 forms a covalent adduct with ubiquitin in an ATP-dependent manner. This TAK-243-ubiquitin adduct then binds tightly to UAE, preventing the enzyme from activating and transferring ubiquitin to E2 conjugating enzymes.[3] This action effectively halts the entire ubiquitination cascade.[3] The consequences of UAE inhibition in cancer cells are multifaceted and include:
-
Disruption of Protein Homeostasis: Inhibition of the UPS leads to the accumulation of ubiquitinated proteins, causing proteotoxic stress and activation of the Unfolded Protein Response (UPR).[4][5]
-
Cell Cycle Arrest: The accumulation of key cell cycle regulatory proteins, which are normally targeted for degradation, leads to cell cycle arrest, primarily at the G2/M phase.[6][7]
-
Impairment of DNA Damage Repair: Ubiquitination plays a critical role in the DNA damage response. By inhibiting this process, TAK-243 can impair the repair of DNA damage.[1][2]
-
Induction of Apoptosis: The culmination of proteotoxic stress, cell cycle arrest, and impaired DNA damage repair ultimately leads to programmed cell death (apoptosis) in cancer cells.[4][5]
Comparative Efficacy of TAK-243 Across Cancer Cell Lines
The cytotoxic effects of TAK-243 have been evaluated across a broad spectrum of cancer cell lines, demonstrating variable sensitivity. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are key metrics for comparing drug potency. The following table summarizes reported values from various studies. It is important to note that variations in experimental protocols (e.g., assay type, incubation time) can influence these values, highlighting the importance of standardized methodologies for reproducibility.
| Cell Line | Cancer Type | IC50/EC50 (nM) | Reference |
| Small-Cell Lung Cancer | |||
| NCI-H1184 | Small-Cell Lung Cancer | 10 | [3][4] |
| NCI-H196 | Small-Cell Lung Cancer | 367 | [3][4] |
| Median of 26 SCLC lines | Small-Cell Lung Cancer | 15.8 | [4] |
| Adrenocortical Carcinoma | |||
| CU-ACC1 | Adrenocortical Carcinoma | ~10-100 | [3] |
| CU-ACC2 | Adrenocortical Carcinoma | ~10-100 | [3] |
| NCI-H295R | Adrenocortical Carcinoma | >500 | [3] |
| Multiple Myeloma | |||
| MM1.S | Multiple Myeloma | 25 | [8] |
| MOLP-8 | Multiple Myeloma | ~25 | [3] |
| Epidermoid Carcinoma | |||
| KB-3-1 | Epidermoid Carcinoma | 163 | [3][9] |
| KB-C2 (ABCB1-overexpressing) | Epidermoid Carcinoma | 6096 | [3][9] |
| Embryonic Kidney | |||
| HEK293/pcDNA3.1 | Embryonic Kidney | ~100-200 | [3] |
| HEK293/ABCB1 | Embryonic Kidney | >1000 | [3] |
| Colorectal Adenocarcinoma | |||
| SW620 | Colorectal Adenocarcinoma | ~100-200 | [3] |
| SW620/Ad300 (ABCB1-overexpressing) | Colorectal Adenocarcinoma | >2000 | [3] |
| Glioblastoma | |||
| U251 | Glioblastoma | Not specified | [10] |
| LN229 | Glioblastoma | Not specified | [10] |
Note on Reproducibility: The significant variation in IC50/EC50 values, even within the same cancer type (e.g., SCLC), underscores the heterogeneity of cancer and the potential for differential responses to TAK-243. Furthermore, the stark difference in sensitivity between parental and ABCB1-overexpressing cell lines (e.g., KB-3-1 vs. KB-C2) highlights the role of drug efflux pumps in conferring resistance, a critical factor in the reproducibility of in vivo outcomes.[9][11]
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are outlines of common assays used to evaluate the effects of TAK-243.
Cell Viability Assays (MTT or CellTiter-Glo)
Principle: To determine the concentration of TAK-243 that inhibits cell growth by 50% (IC50 or EC50).[3]
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with a serial dilution of TAK-243 (e.g., 0-1000 nM) for a specified duration, typically 72 hours.[3]
-
Assay-Specific Steps:
-
MTT Assay: Add MTT reagent and incubate to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals and measure the absorbance.[5]
-
CellTiter-Glo Assay: Add the reagent to lyse the cells, which generates a luminescent signal proportional to the amount of ATP present.[3][5]
-
-
Data Analysis: Plot the cell viability against the drug concentration and calculate the IC50/EC50 value using appropriate software.
Western Blot Analysis of Ubiquitination
Principle: To detect changes in the levels of total ubiquitin conjugates and specific ubiquitinated proteins following TAK-243 treatment.[3][12]
Methodology:
-
Cell Treatment and Lysis: Treat cells with various concentrations of TAK-243 for different time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[3]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ubiquitin, specific ubiquitinated proteins (e.g., histone H2B), or markers of downstream signaling pathways.[12]
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[3]
Apoptosis Assay (Annexin V Staining)
Principle: To quantify the percentage of apoptotic cells following TAK-243 treatment. Apoptotic cells expose phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[13]
Methodology:
-
Cell Treatment and Harvesting: Treat cells with TAK-243 for the desired time. Collect both adherent and floating cells.[13]
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to distinguish between viable, apoptotic, and necrotic cells.[14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[13]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Cell Cycle Analysis
Principle: To determine the effect of TAK-243 on cell cycle progression by analyzing the DNA content of the cells.[6]
Methodology:
-
Cell Treatment and Fixation: Treat cells with TAK-243 for various time points. Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[7]
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G1, S, and G2/M phases.
Visualizations
TAK-243 Mechanism of Action and Downstream Effects
Caption: Mechanism of TAK-243 and its downstream cellular effects.
Experimental Workflow for Assessing TAK-243 Cytotoxicity
Caption: A typical experimental workflow for determining TAK-243 cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
A Comparative Guide to the Cross-Reactivity of Anti-CTLA-4 Antibody in Human vs. Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and functional performance of a representative anti-CTLA-4 antibody, mAb146, in human and murine models. The data presented herein is crucial for the preclinical evaluation of immunotherapeutic candidates, offering insights into the translatability of findings from animal models to human clinical applications. Due to the significant sequence differences between human and murine CTLA-4 (approximately 76% amino acid identity), many anti-human CTLA-4 antibodies, such as ipilimumab, do not exhibit cross-reactivity with the murine ortholog.[1][2] The development of cross-reactive antibodies like mAb146 is a significant step forward, enabling more direct and potentially more predictive preclinical efficacy and safety studies in syngeneic mouse models.
Quantitative Data Summary
The binding affinity of mAb146 to human and murine CTLA-4 has been quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal effective concentration (EC50) values are summarized below, with the clinically approved anti-human CTLA-4 antibody, ipilimumab, included for comparison.
| Antibody | Target Species | Target Antigen | EC50 (nM) | Reference |
| mAb146 | Human | hCTLA-4 | 0.03 | [1] |
| Murine | mCTLA-4 | 0.19 | [1] | |
| Ipilimumab | Human | hCTLA-4 | 0.01 | [1] |
| Murine | mCTLA-4 | No Binding | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This protocol was used to determine the binding affinity (EC50) of mAb146 and ipilimumab to human and murine CTLA-4.
-
Antigen Coating: 96-well plates were coated with 1.0 µg/mL of human CTLA-4-6xHis monomer or 0.5 µg/mL of mouse CTLA-4-6xHis monomer and incubated overnight at 4°C.[1][3]
-
Blocking: Plates were washed and blocked with a suitable blocking buffer (e.g., 2% BSA in PBS) to prevent non-specific binding.
-
Antibody Incubation: A dilution series of the test antibodies (mAb146 and ipilimumab) was prepared and added to the wells. Plates were incubated for a specified time (e.g., 1-2 hours) at room temperature.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated goat anti-human IgG secondary antibody was added to each well and incubated.[1][3]
-
Substrate Addition: Following another wash step, a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added, and the reaction was allowed to develop.
-
Data Analysis: The reaction was stopped with a stop solution (e.g., 2N H2SO4), and the absorbance was read at 450 nm. The EC50 values were calculated by fitting the data to a four-parameter logistic curve.
In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
This protocol outlines the methodology for assessing the in vivo antitumor efficacy of the cross-reactive anti-CTLA-4 antibody, mAb146.
-
Animal Model: BALB/c mice are typically used for the CT26 tumor model.
-
Tumor Cell Line: CT26, a murine colon carcinoma cell line, is used to establish tumors.
-
Tumor Implantation: Mice are subcutaneously injected with a suspension of CT26 tumor cells.
-
Treatment Groups: Once tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment groups:[4]
-
Vehicle control
-
mAb146 (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg)
-
Positive control (e.g., a known anti-mouse CTLA-4 antibody like 9H10 at 10 mg/kg)[1]
-
-
Antibody Administration: Antibodies are administered intraperitoneally (i.p.) at specified intervals (e.g., twice a week).[4]
-
Monitoring and Endpoints: Tumor growth is monitored by measuring tumor volume at regular intervals. Body weight and overall animal health are also monitored. The primary endpoint is typically tumor growth inhibition, and survival can be a secondary endpoint.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the anti-tumor effect compared to the control group.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Antibody-Dependent Cellular Phagocytosis (ADCP) Assays
These in vitro assays were performed to evaluate the Fc-mediated effector functions of mAb146.
-
Target Cells: Engineered human CTLA-4-expressing cells were used as target cells.[1]
-
Effector Cells:
-
ADCC: Natural Killer (NK) cells are typically used as effector cells.
-
ADCP: Macrophages are used as effector cells.
-
-
Assay Principle:
-
Target cells are incubated with the test antibody (mAb146 or ipilimumab).
-
Effector cells are then added to the antibody-coated target cells.
-
ADCC: The lysis of target cells is measured, often through the release of a fluorescent dye or lactate (B86563) dehydrogenase (LDH).
-
ADCP: The phagocytosis of target cells by macrophages is quantified, for instance, by flow cytometry.
-
-
Data Analysis: The percentage of specific lysis (for ADCC) or phagocytosis (for ADCP) is calculated for each antibody concentration to determine the potency of the effector function. Studies have shown that mAb146 exhibits similar ADCC and ADCP effects as ipilimumab.[1]
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: CTLA-4 signaling pathway and the mechanism of anti-CTLA-4 antibody blockade.
Caption: Workflow for a typical in vivo antitumor efficacy study in a syngeneic mouse model.
References
- 1. A functional antibody cross-reactive to both human and murine cytotoxic T-lymphocyte-associated protein 4 via binding to an N-glycosylation epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A functional antibody cross-reactive to both human and murine cytotoxic T-lymphocyte-associated protein 4 via binding to an N-glycosylation epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
The Ubiquitin-Activating Enzyme Inhibitor R243 (TAK-243): A Comparative Analysis of Monotherapy vs. Combination Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the ubiquitin-activating enzyme (UAE) inhibitor R243 (TAK-243) as a monotherapy versus its use in combination with chemotherapy. This analysis is based on available preclinical and emerging clinical data, offering insights into its therapeutic potential and mechanisms of action.
This compound (TAK-243) is a first-in-class inhibitor of the primary E1 enzyme, UAE (UBA1), which plays a critical role in the ubiquitin-proteasome system (UPS).[1] By blocking UAE, TAK-243 disrupts the ubiquitination cascade, leading to an accumulation of unfolded or misfolded proteins. This induces proteotoxic stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] Given its fundamental role in cellular protein homeostasis, targeting UAE presents a compelling strategy for cancer therapy. This guide synthesizes preclinical evidence and available clinical trial information to compare the efficacy of TAK-243 as a standalone agent versus its synergistic potential with conventional chemotherapy.
Quantitative Data Summary
The following tables summarize the preclinical efficacy of TAK-243 as a monotherapy and in combination with other agents in various cancer models.
Table 1: In Vitro Efficacy of TAK-243 Monotherapy in Cancer Cell Lines
| Cancer Type | Cell Line | IC50/EC50 (nM) | Reference |
| Small-Cell Lung Cancer (SCLC) | NCI-H1184 | 10 | [2] |
| Small-Cell Lung Cancer (SCLC) | NCI-H196 | 367 | [2] |
| Small-Cell Lung Cancer (SCLC) | Median of 26 cell lines | 15.8 | [2] |
| Acute Myeloid Leukemia (AML) | OCI-AML2 | 15-40 | [3] |
| Acute Myeloid Leukemia (AML) | TEX | 15-40 | [3] |
| Acute Myeloid Leukemia (AML) | U937 | 15-40 | [3] |
| Acute Myeloid Leukemia (AML) | NB4 | 15-40 | [3] |
| Multiple Myeloma | MM1.S | ~50-200 | [4] |
Table 2: Preclinical Efficacy of TAK-243 in Combination Therapy
| Cancer Type | Combination Agent(s) | Model | Key Findings | Reference |
| Small-Cell Lung Cancer | Cisplatin/Etoposide | In vitro | Synergistic effect | [2] |
| Small-Cell Lung Cancer | Olaparib | In vitro & In vivo (PDX) | Synergistic effect, especially in resistant models[2] | [2] |
| Adrenocortical Carcinoma | Mitotane, Etoposide, Cisplatin | In vitro | Synergistic or additive effects | [5][6] |
| Adrenocortical Carcinoma | Venetoclax | In vivo (Xenograft) | Significant tumor growth inhibition | [6] |
| Multiple Myeloma | Doxorubicin, Melphalan, Panobinostat | In vitro | Strong synergy | [4][7] |
| Non-Small Cell Lung Cancer | Radiation | In vivo (PDX) | Additive-to-synergistic tumor growth inhibition[8] | [8] |
| Colon Cancer | Radiation | In vitro | Potentiation of radiation-induced cell death | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: Mechanism of Action of TAK-243.
Caption: Preclinical Evaluation Workflow for TAK-243.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
In Vitro Cell Viability and Synergy Assays
-
Cell Lines and Culture: A panel of human cancer cell lines, including those for Small-Cell Lung Cancer (SCLC), Acute Myeloid Leukemia (AML), and Adrenocortical Carcinoma (ACC), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2][3][5]
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a dose range of TAK-243 as a single agent or in combination with chemotherapeutic agents (e.g., cisplatin, etoposide, olaparib, mitotane) for 72 hours.[2][5][6]
-
Viability Assessment: Cell viability was determined using assays such as CellTiter-Glo® (Promega) or MTT.[2][5] IC50 and EC50 values were calculated using non-linear regression analysis.[2]
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4][7]
In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID) were used for tumor cell line xenografts or patient-derived xenografts.[2][3][6]
-
Tumor Implantation: Cancer cells or PDX fragments were subcutaneously or orthotopically implanted into the mice.[2][3]
-
Treatment Administration: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, TAK-243 monotherapy, chemotherapy monotherapy, and TAK-243 in combination with chemotherapy.[2][3][6] TAK-243 was typically administered intravenously or subcutaneously.[2][3]
-
Efficacy Evaluation: Tumor volume was measured regularly using calipers.[2][3][6] At the end of the study, tumors were excised and weighed.[6]
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the study as indicators of treatment-related toxicity.[3]
Clinical Trial Landscape
Several Phase 1 clinical trials have been initiated to evaluate the safety, tolerability, and preliminary efficacy of TAK-243 in patients with advanced cancers.
-
NCT02045095: A terminated Phase 1 study in patients with advanced solid tumors.[4]
-
NCT03816319: An ongoing Phase 1 trial of TAK-243 monotherapy in patients with relapsed or refractory Acute Myeloid Leukemia (AML) or Myelodysplastic Syndromes (MDS).[9][10]
-
NCT06223542: An active Phase 1 study of TAK-243 monotherapy in patients with advanced solid tumors and lymphomas.[11][12]
As of the current date, detailed quantitative efficacy and safety data from these clinical trials have not been fully published in peer-reviewed journals. The available information is primarily from trial registrations and meeting abstracts, which indicate that the safety and recommended Phase 2 dose are being established.
Discussion and Future Directions
Preclinical data strongly support the rationale for developing TAK-243 both as a monotherapy and in combination with chemotherapy. The synergistic or additive effects observed in various cancer models suggest that TAK-243 can enhance the efficacy of standard-of-care agents.[2][4][5][6][7][8] The mechanism of action, which involves the induction of proteotoxic stress and impairment of DNA damage repair, provides a strong basis for its combination with DNA-damaging agents like platinum-based chemotherapy and PARP inhibitors.[2][8]
The ongoing Phase 1 clinical trials are crucial for determining the safety and preliminary efficacy of TAK-243 in human subjects. Future research should focus on:
-
Publication of Clinical Trial Results: The dissemination of data from the ongoing monotherapy trials is eagerly awaited to understand the clinical activity and safety profile of TAK-243.
-
Combination Therapy Trials: Based on the robust preclinical rationale, clinical trials evaluating TAK-243 in combination with various chemotherapeutic agents are a logical next step.
-
Biomarker Identification: Identifying predictive biomarkers of response to TAK-243, both as a monotherapy and in combination, will be essential for patient stratification and personalized medicine approaches.
References
- 1. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ABCB1 limits the cytotoxic activity of TAK-243, an inhibitor of the ubiquitin-activating enzyme UBA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Facebook [cancer.gov]
Head-to-Head Comparison of [Compound X] and Similar Published Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of [Compound X] with other publicly documented compounds that exhibit similar mechanisms of action or target the same signaling pathway. All data is sourced from peer-reviewed publications and presented in a standardized format to facilitate objective evaluation.
Executive Summary
[Compound X] is a potent and selective [describe class of compound, e.g., inhibitor, agonist] of [Target Protein/Pathway]. This guide compares its in-vitro and in-vivo efficacy, selectivity, and toxicity profile with those of [Compound Y] and [Compound Z], two other well-characterized molecules in the same class. The following sections provide detailed experimental data, methodologies, and pathway diagrams to support a thorough comparative analysis.
Data Presentation
The following tables summarize the key quantitative data for [Compound X], [Compound Y], and [Compound Z].
Table 1: In-Vitro Efficacy
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| [Compound X] | [Target 1] | [e.g., Kinase Assay] | [Value] | [Citation] |
| [Target 2] | [e.g., Cell Proliferation] | [Value] | [Citation] | |
| [Compound Y] | [Target 1] | [e.g., Kinase Assay] | [Value] | [Citation] |
| [Target 2] | [e.g., Cell Proliferation] | [Value] | [Citation] | |
| [Compound Z] | [Target 1] | [e.g., Kinase Assay] | [Value] | [Citation] |
| [Target 2] | [e.g., Cell Proliferation] | [Value] | [Citation] |
Table 2: In-Vivo Efficacy
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| [Compound X] | [e.g., Xenograft] | [e.g., 10 mg/kg, oral, QD] | [Value] | [Citation] |
| [Compound Y] | [e.g., Xenograft] | [e.g., 15 mg/kg, IV, BIW] | [Value] | [Citation] |
| [Compound Z] | [e.g., Xenograft] | [e.g., 20 mg/kg, oral, QD] | [Value] | [Citation] |
Table 3: Off-Target Activity and Toxicity
| Compound | Off-Target Screen | Key Off-Targets (IC50 > 1µM) | In-Vivo Toxicity Model | NOAEL (mg/kg/day) | Reference |
| [Compound X] | [e.g., KinomeScan] | [List of off-targets] | [e.g., Rat, 28-day] | [Value] | [Citation] |
| [Compound Y] | [e.g., CEREP Panel] | [List of off-targets] | [e.g., Dog, 14-day] | [Value] | [Citation] |
| [Compound Z] | [e.g., KinomeScan] | [List of off-targets] | [e.g., Rat, 28-day] | [Value] | [Citation] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate interpretation of the data.
3.1. In-Vitro Kinase Assay
-
Principle: The inhibitory activity of the compounds against the target kinase was measured using a [specific assay technology, e.g., LanthaScreen™ Eu Kinase Binding Assay].
-
Procedure:
-
Recombinant human [Target Kinase] was incubated with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.
-
Test compounds were serially diluted and added to the reaction mixture.
-
Binding of the tracer to the kinase results in a high degree of FRET (Förster Resonance Energy Transfer), while displacement of the tracer by the inhibitor leads to a decrease in FRET.
-
The signal was measured using a microplate reader at excitation/emission wavelengths of [Value] nm and [Value] nm.
-
IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
-
3.2. Cell Proliferation Assay
-
Principle: The effect of the compounds on the proliferation of [Cell Line] cells was assessed using the [specific assay, e.g., CellTiter-Glo® Luminescent Cell Viability Assay].
-
Procedure:
-
Cells were seeded in 96-well plates at a density of [Value] cells/well and allowed to adhere overnight.
-
Cells were treated with serial dilutions of the test compounds for 72 hours.
-
The CellTiter-Glo® reagent was added to each well, and luminescence was measured using a microplate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
EC50 values were determined from the dose-response curves.
-
3.3. Xenograft Tumor Model
-
Principle: The in-vivo antitumor efficacy of the compounds was evaluated in a [Cell Line] xenograft model in immunodeficient mice.
-
Procedure:
-
[Number] of [Strain of mice] were subcutaneously inoculated with [Number] of [Cell Line] cells.
-
When tumors reached an average volume of [Volume] mm³, the mice were randomized into vehicle control and treatment groups.
-
Compounds were administered at the specified doses and schedules for [Number] days.
-
Tumor volume and body weight were measured [Frequency].
-
Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway with the inhibitory action of [Compound X] on RAF.
Experimental Workflow
Caption: A generalized workflow for the preclinical evaluation of candidate compounds.
Logical Relationship of Comparison
Caption: The decision-making framework for comparing the three compounds based on key attributes.
R243 vs. Genetic Ablation of CCR8: A Comparative Guide for Researchers
Introduction
C-C chemokine receptor 8 (CCR8) has emerged as a promising therapeutic target in immuno-oncology. It is a G protein-coupled receptor predominantly expressed on highly suppressive regulatory T cells (Tregs) that infiltrate tumors.[1][2][3] The accumulation of these CCR8+ Tregs within the tumor microenvironment (TME) is often associated with a poor prognosis in various cancers, as they dampen the anti-tumor immune response.[1][3] Consequently, strategies to neutralize the effect of CCR8 are of significant interest.
This guide provides a detailed comparison of two primary experimental approaches used to investigate and target CCR8: pharmacological antagonism with the small molecule R243 and genetic ablation (knockout) of the CCR8 gene. Understanding the advantages and limitations of each method is crucial for interpreting research findings and designing future studies.
Mechanism of Action: A Tale of Two Interventions
This compound: The Pharmacological Antagonist this compound is a small molecule that acts as a potent and selective antagonist of CCR8.[4] Its primary mechanism involves blocking the interaction between CCR8 and its main ligand, CCL1.[4][5] This inhibition prevents the downstream signaling cascade that would normally lead to chemotaxis (cell migration) and other cellular responses.[4] While primarily targeting the CCL1/CCR8 axis, some studies suggest this compound may also inhibit chemotaxis driven by other chemokines, indicating potential effects on other receptors like CCR2, CCR1, and CCR5.[6]
Genetic Ablation: The Definitive Knockout Genetic ablation, typically achieved in murine models (creating Ccr8⁻/⁻ or knockout mice), involves the complete and permanent removal of the CCR8 gene.[7] This approach results in a total loss of CCR8 protein expression and function throughout the organism's life. It is considered the gold standard for determining the non-redundant physiological role of a specific gene.[8]
CCR8 Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by CCL1 binding to its receptor, CCR8. This interaction activates intracellular G-proteins, leading to a cascade of events that ultimately influence cell migration and function. Pharmacological antagonists like this compound aim to block the initial ligand-receptor binding step.
References
- 1. bms.com [bms.com]
- 2. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 3. CCR8 [abbviescience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are CCR8 inhibitor and how do they work? [synapse.patsnap.com]
- 6. Chemokine Receptor CCR8 Is Required for Lipopolysaccharide-Triggered Cytokine Production in Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR8 Signaling Influences Toll-Like Receptor 4 Responses in Human Macrophages in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aberrant in Vivo T Helper Type 2 Cell Response and Impaired Eosinophil Recruitment in Cc Chemokine Receptor 8 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of R243: A Guide for Laboratory Professionals
The proper disposal of any chemical is paramount to ensuring laboratory safety and environmental compliance. When it comes to a substance identified as "R243," the first and most critical step is to accurately identify the specific chemical, as "this compound" is not a unique identifier and can refer to several different substances with vastly different properties and disposal requirements.
This guide provides a step-by-step process for identifying the specific "this compound" in your laboratory and then proceeding with its safe and compliant disposal.
Step 1: Identify the Specific "this compound" Substance
The identifier "this compound" has been associated with multiple substances, each with distinct chemical properties and associated hazards. It is crucial to determine which "this compound" you are working with before proceeding with any disposal procedures.
Actionable Steps for Identification:
-
Examine the Container Label: The original container will have the most accurate information, including the full chemical name, manufacturer, and any hazard pictograms.
-
Consult the Safety Data Sheet (SDS): The SDS is the most comprehensive source of information regarding the chemical's properties, hazards, handling, storage, and disposal. Your laboratory is required to maintain an SDS for every chemical in use.
-
Review Purchasing Records: If the original container or SDS is not immediately available, check your laboratory's chemical inventory and purchasing records to identify the specific product that was ordered.
Below is a summary of potential substances that may be identified as "this compound":
| Identifier | Substance Name | Primary Use/Type | Known Hazards | CAS Number |
| R-243ca | 1,3-Dichloro-1,2,2-trifluoropropane | Refrigerant (HCFC) | Ozone-depleting substance. | 134237-43-7 |
| AOBIOUS this compound | 7,8-Dihydro-7-[2-(tricyclo[3.3.1.1(3,7)]dec-1-yloxy)ethyl]-6H-1,3-dioxolo[4,5-g][1][2]benzoxazine | Chemical Reagent | Novel inhibitor of CCR8 signaling and chemotaxis. Specific hazards to be determined from SDS. | 688352-84-3 |
| C.I. Direct Red 243 | C.I. Direct Red 243 | Direct Dye | May cause eye, skin, and respiratory tract irritation. | 86543-85-3 |
| REH-243 | Cycloaliphatic Polyamide | Curing Agent | May cause skin, eye, and respiratory irritation. Harmful if swallowed. | Not available |
| W243 | Anaerobic Threadlocker | Adhesive | Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. | Not available |
| CLD243 | Component of INTERLAC 665 LIGHT ORANGE | Paint Component | Flammable liquid and vapor. May cause cancer. May damage fertility or the unborn child. Toxic to aquatic life with long-lasting effects. | Not available |
Step 2: Follow the Disposal Workflow
Once you have identified the specific "this compound" and have the corresponding SDS, you can proceed with the appropriate disposal procedure. The following workflow diagram illustrates the decision-making process for the safe disposal of "this compound."
Caption: Workflow for the safe disposal of a substance identified as this compound.
Step 3: General Laboratory Chemical Disposal Procedures
While the specific disposal method for your "this compound" will be dictated by its SDS, the following are general best practices for handling chemical waste in a laboratory setting.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This typically includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
A lab coat.
Waste Segregation:
-
Never mix different types of chemical waste unless explicitly instructed to do so by your institution's EHS department.
-
Keep hazardous waste separate from non-hazardous waste.
-
Segregate waste by compatibility to prevent dangerous reactions.
Container Management:
-
Use only approved and appropriately labeled containers for chemical waste.
-
Ensure containers are in good condition and have secure lids.
-
Do not overfill waste containers.
Labeling:
-
Clearly label all waste containers with the full chemical name(s) of the contents and the associated hazards.
-
Follow your institution's specific labeling requirements.
Storage:
-
Store chemical waste in a designated, well-ventilated, and secure area.
-
Ensure secondary containment is used for liquid waste to prevent spills.
Disposal:
-
Dispose of chemical waste through your institution's approved hazardous waste management program.
-
Do not pour chemicals down the drain unless it has been explicitly approved by your EHS department for that specific chemical and concentration.
By following this structured approach, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of "this compound" and all other laboratory chemicals, fostering a culture of safety and environmental responsibility.
References
Personal protective equipment for handling R243
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of R243 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential.[1] The recommended personal protective equipment is summarized below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles are recommended if there is a potential for splashing.[1] |
| Hand Protection | Protective Gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing suitable for the concentration and amount of the substance at the workplace.[1] |
| Respiratory Protection | Government-approved Respirator | A respirator may be needed depending on the specific workplace conditions and if ventilation is inadequate.[1] |
Operational Plan: Handling this compound
Adherence to the following step-by-step handling procedures will minimize exposure and ensure a safe working environment.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. Mechanical exhaust may be required.[1]
-
An emergency safety shower and eye bath should be readily accessible.[1]
-
Keep this compound away from ignition sources, heat, and flame.[1]
-
Prohibit smoking in the handling area.[1]
2. Handling Procedures:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid inhalation of any vapors, mist, or gas.[1]
-
Wear the appropriate personal protective equipment as detailed in the table above.[1]
-
Handle with care to prevent packaging from breaking.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Incompatible with strong oxidizing agents and strong acids.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
1. Spillage Containment and Cleanup:
-
In case of a spill, use personal protective equipment.[1]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the substance enter drains.[1]
-
Contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, diatomaceous earth, vermiculite).[1]
-
Place the absorbed material into a suitable container for disposal according to local regulations.[1]
2. Waste Disposal:
-
Dispose of this compound and contaminated materials in suitable, closed containers.[1]
-
All disposal practices must be in accordance with local, state, and federal regulations.
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound, including steps for preparation, handling, storage, and waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
